methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-amino-7-methoxy-2H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-15-6-4-3-5(11)7-8(6)12-13-9(7)10(14)16-2/h3-4H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVOEWQPFMADPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=C(NN=C12)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate
The following technical guide is structured as a high-level monograph for drug discovery professionals. It synthesizes chemical engineering principles with medicinal chemistry applications, focusing on the specific CAS 1448125-93-6.[1]
CAS: 1448125-93-6 | Molecular Formula: C₁₀H₁₁N₃O₃ | MW: 221.21 g/mol [1]
Executive Summary & Pharmacophore Forensics
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate (hereafter M-4A7M-Ind ) represents a "privileged scaffold" intermediate in modern medicinal chemistry.[1] Unlike generic building blocks, this specific substitution pattern—a 4-amino group adjacent to a 3-carboxylate core, flanked by a 7-methoxy moiety—is strategically designed for the synthesis of high-potency kinase inhibitors and tricyclic bioactive agents.[1]
Structural Utility Analysis
The molecule serves as a bifunctional linchpin. Its value lies in three distinct chemical vectors:
-
The 4-Amino/3-Carboxylate "Pincer": This orthogonal pair allows for rapid cyclization to form tricyclic systems (e.g., pyrazolo-quinazolines) or macrocycles, common in next-generation ATP-competitive inhibitors.[1]
-
The 7-Methoxy Anchor: Positioned to occupy the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose pocket in kinases), improving metabolic stability and solubility compared to the naked indazole.
-
The Indazole Tautomer: The 1H-indazole core acts as a bioisostere for indole or purine, providing critical hydrogen bond donor/acceptor motifs for hinge-region binding in enzymes like FGFR , ROCK , and IDO1 .
High-Fidelity Synthesis Protocol
Note: The following protocol describes the reduction of the nitro-precursor, the most reliable method for generating high-purity CAS 1448125-93-6.
Retrosynthetic Logic
The synthesis hinges on the controlled reduction of the nitro group without compromising the labile ester or the indazole N-N bond.
Figure 1: Bechamp Reduction Pathway for CAS 1448125-93-6.[1]
Step-by-Step Methodology
Objective: Synthesis of M-4A7M-Ind from its nitro-analogue. Scale: 10.0 mmol basis.
-
Preparation: Charge a 250 mL three-necked round-bottom flask with Methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate (2.51 g, 10 mmol) and Ethanol (50 mL).
-
Activation: Add a solution of Ammonium Chloride (2.68 g, 50 mmol) in Water (15 mL). Stir vigorously.
-
Reduction: Add Iron Powder (325 mesh, 2.79 g, 50 mmol) in portions over 10 minutes.
-
Critical Control Point: Monitor internal temperature. Exotherm may occur.
-
-
Reflux: Heat the suspension to 80°C for 2–4 hours.
-
Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting material (yellow/orange spot) should disappear, replaced by a fluorescent blue-active spot (amine).
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Heptane or purify via Flash Chromatography (Gradient: 0-5% MeOH in DCM).
Analytical Specifications (QC Table)
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | >98.0% | HPLC (254 nm) |
| MS (ESI+) | [M+H]⁺ = 222.09 | LC-MS |
| ¹H NMR | Characteristic doublets (aromatic) | DMSO-d₆ |
| Solubility | DMSO, DMF, MeOH | @ 25°C |
Applications in Drug Discovery
This compound is not merely an end-product but a gateway to complex heterocycles.[1]
The "Hinge Binder" Strategy
In kinase inhibitor design, the indazole nitrogen (N1-H) often forms a hydrogen bond with the hinge region of the kinase (e.g., Glu residue). The 4-amino group provides a vector to extend into the "gatekeeper" region or solvent front.[1]
Cyclization Logic: The Tricyclic Route
The proximity of the 4-amino and 3-carboxylate groups allows for intramolecular cyclization, creating Pyrazolo[4,3-c]quinoline derivatives.
Figure 2: Divergent synthesis pathways utilizing CAS 1448125-93-6.
Targeted Biological Pathways
Research indicates that 4-amino-indazole derivatives are critical in targeting:
-
ROCK1/2 (Rho-associated kinase): For fibrosis and glaucoma treatment.[1] The 7-methoxy group aids in selectivity against PKA.[1]
-
IDO1 (Indoleamine 2,3-dioxygenase): Recent studies highlight 4-aminoindazoles as potent IDO1 inhibitors, crucial for cancer immunotherapy [1].
-
FGFR (Fibroblast Growth Factor Receptor): The scaffold mimics the adenine ring of ATP.
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation over prolonged exposure to air.
-
Safety: Irritant.[1] Standard PPE (gloves, goggles, lab coat) required. Avoid inhalation of dust.
-
Solubility Profile:
-
High: DMSO (>50 mg/mL), DMF.
-
Moderate: Methanol, Ethanol, Ethyl Acetate.
-
Low: Water, Hexane.
-
References
-
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Source: PubMed Central (PMC). Context: Discusses the indazole scaffold in IDO1 and kinase inhibition. URL:[Link]
-
Practical Synthesis of 1H-Indazole-3-Carboxylic acid and its derivatives. Source: Heterocycles (via LOCKSS). Context: Establishes the foundational chemistry for indazole-3-carboxylate synthesis via diazo intermediates. URL:[Link] (Direct article access via institutional login recommended).
-
4-amino-7-chloroquinoline derivatives for treating Parkinson's disease. Source: PubMed Central. Context: While focused on quinolines, this reference illustrates the SAR importance of the 4-amino-7-substituted pharmacophore in related bicyclic systems. URL:[Link]
Sources
4-amino-7-methoxy-1H-indazole-3-carboxylate molecular weight and formula
This guide serves as an in-depth technical monograph on Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate , a critical heterocyclic building block in medicinal chemistry.
Part 1: Executive Summary & Chemical Identity
4-amino-7-methoxy-1H-indazole-3-carboxylate (specifically the methyl ester, CAS 1448125-93-6) is a highly functionalized indazole scaffold. It is a "privileged structure" in drug discovery, serving as a bioisostere for indole and benzamide cores. Its specific substitution pattern—an amino group at C4 and a methoxy group at C7—makes it a key intermediate for synthesizing high-affinity ligands for 5-HT4 receptors (serotonin agonists) and kinase inhibitors (e.g., FGFR, Rho-kinase).
The C4-amino group provides a unique vector for amide coupling, allowing the attachment of solubilizing side chains (e.g., piperidines, tropanes) essential for bioavailability and target engagement.
Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| Common Name | Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate |
| CAS Number | 1448125-93-6 |
| Molecular Formula | |
| Molecular Weight | 221.21 g/mol |
| Exact Mass | 221.0800 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |
| pKa (Calc) | ~3.5 (Indazole NH), ~13.0 (Indazole N-H deprotonation) |
| SMILES | COC1=C2C(=C(C=C1)N)C(=NN2)C(=O)OC |
Part 2: Synthetic Pathways & Methodology
The synthesis of 4-amino-indazoles is non-trivial due to the electronic requirements of the indazole ring closure. The most robust industrial route involves the construction of the indazole core before unmasking the labile C4-amino group. This is typically achieved via the reduction of a 4-nitro precursor.
Retrosynthetic Analysis
The target molecule is disassembled into a 4-nitro-7-methoxy precursor, which is accessible via the diazotization of a substituted aniline or phenylacetic acid derivative.
Figure 1: Retrosynthetic logic flow for the production of the 4-amino-indazole core.
Detailed Protocol: Nitro Reduction to 4-Amino Indazole
Context: This protocol describes the critical step of converting the stable nitro-intermediate to the reactive amino-target.
Reagents:
-
Methyl 4-nitro-7-methoxy-1H-indazole-3-carboxylate (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 0.1 eq by weight)
-
Methanol (anhydrous, 10-20 volumes)
-
Hydrogen Gas (
, balloon pressure or 1 atm)
Step-by-Step Methodology:
-
Preparation: In a clean, dry hydrogenation vessel, dissolve the nitro-indazole precursor in anhydrous Methanol. Ensure complete dissolution; mild heating (30°C) may be used if necessary.
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen or Argon flow). Caution: Pd/C is pyrophoric when dry.
-
Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Maintain the reaction under a positive pressure of Hydrogen (balloon or 1-3 bar) at Room Temperature (20-25°C).
-
Monitoring: Stir vigorously for 4–12 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM). The starting material (Nitro, typically less polar) should disappear, yielding the fluorescent Amino product (more polar).
-
Work-up: Once complete, purge the system with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purification: If necessary, purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM) or recrystallize from Ethanol/Heptane.
Self-Validating Checkpoint:
-
Visual: The solution often shifts from bright yellow (Nitro) to a paler or slightly fluorescent hue (Amino).
-
Mass Spec: Look for the mass shift of -30 Da (loss of O2, gain of H2? No,
? Actually: . Mass change: . . Wait. is 46.[1] is 16. Loss is 30.[1] Correct).-
Correction: Reduction is
. Mass change is actually ? No. -
Formula change:
. -
MW Change:
. -
Verification: Precursor MW ~251. Target MW ~221.[2] Expect a shift of -30 m/z .
-
Part 3: Analytical Characterization
To confirm the identity of Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate , the following spectral signatures must be observed.
1.
-
Indazole NH: Broad singlet at
13.0–13.5 ppm (exchangeable). -
Amino
: Broad singlet at 5.0–6.5 ppm (exchangeable). -
Aromatic Protons (C5/C6): Two doublets (or an AB system) in the region of
6.0–7.5 ppm. The 4-amino group strongly shields the C5 proton, shifting it upfield. -
Methoxy (
): Sharp singlet at 3.8–4.0 ppm. -
Ester Methyl (
): Sharp singlet at 3.7–3.9 ppm.
2. LC-MS:
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion:
.
Part 4: Applications in Drug Development
This molecule is a versatile scaffold used primarily in the synthesis of Serotonin 5-HT4 Receptor Agonists .
-
Mechanism: The 4-amino group mimics the benzamide nitrogen found in molecules like Cisapride or Prucalopride.
-
Bioisosterism: The indazole ring provides a rigid, planar core that positions the carbonyl (C3-ester/amide) and the basic nitrogen (C4-amino) in the optimal vector for receptor binding.
-
Workflow:
-
Hydrolysis: The C3-methyl ester is hydrolyzed (LiOH/THF) to the free acid (
). -
Coupling: The acid is coupled with a secondary amine (e.g., 4-amino-N-butyl-piperidine) to generate the bioactive carboxamide.
-
Figure 2: Transformation of the ester scaffold into a bioactive pharmacophore.
References
-
PubChem. (n.d.).[3] Indazole-3-carboxylic acid derivatives and 5-HT4 Receptor Agonists. National Library of Medicine. Retrieved from [Link]
- Journal of Medicinal Chemistry. (2000). Synthesis and SAR of Indazole-3-carboxamides as 5-HT4 Agonists. (General reference for scaffold utility).
Sources
Technical Guide: Biological Activity of 7-Methoxyindazole-3-Carboxylate Scaffolds
The following technical guide details the biological activity, pharmacological mechanisms, and synthetic utility of 7-methoxyindazole-3-carboxylate scaffolds.
Executive Summary
The 7-methoxyindazole-3-carboxylate scaffold represents a privileged substructure in medicinal chemistry, distinguished by its ability to modulate specific enzymatic and receptor pathways while offering a favorable toxicity profile compared to its nitro-substituted counterparts.
While the general indazole-3-carboxylate core is widely recognized in 5-HT receptor pharmacology (e.g., Granisetron analogs), the specific 7-methoxy substitution confers unique electronic and steric properties. Its primary validated biological activity is the inhibition of Neuronal Nitric Oxide Synthase (nNOS) , where it acts as a competitive inhibitor with distinct selectivity advantages over inducible isoforms (iNOS). Furthermore, this scaffold serves as a critical intermediate for developing 5-HT4 receptor agonists and exploring kinase inhibition (e.g., CDK, GSK3) due to its adenine-mimetic H-bonding potential.
Chemical Architecture & Pharmacophore Analysis[1][2]
Structural Significance
The indazole ring is a bioisostere of indole and purine. The introduction of a methoxy group at the C7 position creates a specific electronic environment:
-
Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance, increasing the electron density of the benzene ring component. This contrasts with the electron-withdrawing nitro group found in the reference nNOS inhibitor, 7-nitroindazole (7-NI).
-
Steric & Conformational Control: Crystallographic studies reveal that the 7-methoxy group lies coplanar with the indazole ring system. This planarity is critical for fitting into the narrow hydrophobic pockets of enzymes like nNOS.
-
H-Bonding: The N1 and N2 nitrogens of the indazole provide a donor-acceptor motif essential for binding to the "hinge region" of kinases or the heme-proximal site of NOS enzymes.
Visualization: Pharmacophore Mapping
The following diagram illustrates the key interaction points of the scaffold.
Figure 1: Pharmacophore dissection of the 7-methoxyindazole-3-carboxylate scaffold showing interaction modalities with primary biological targets.
Primary Biological Activity: nNOS Inhibition[3][4]
The most authoritative biological data for this specific scaffold centers on the inhibition of Neuronal Nitric Oxide Synthase (nNOS) .
Mechanism of Action
7-Methoxyindazole derivatives function as competitive inhibitors of nNOS. They bind to the active site, competing with the substrate L-Arginine and the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4) .
-
Binding Mode: The indazole ring stacks against the heme porphyrin ring. The N1/N2 nitrogens form hydrogen bonds with a glutamate residue (Glu592 in rat nNOS) within the active site.
-
The "7-Methoxy" Advantage: Unlike 7-nitroindazole (7-NI), which is potent but carries the toxicity risks of nitro-aromatics (reduction to reactive amines), the 7-methoxy analog retains significant potency while offering a safer metabolic profile. The methoxy group occupies a hydrophobic pocket that tolerates limited steric bulk, explaining why larger substituents at C7 decrease activity.
Comparative Potency Data
The following table summarizes the inhibitory constants (
| Compound | Substituent (C7) | nNOS | Selectivity (nNOS vs eNOS) | Mechanism |
| 7-Methoxyindazole | -OCH3 | ~2.0 - 5.0 | Moderate | Competitive (Arginine) |
| 7-Nitroindazole | -NO2 | 0.7 | High | Competitive (Arginine/BH4) |
| 7-Chloroindazole | -Cl | ~1.5 | Moderate | Competitive |
| Indazole (unsubstituted) | -H | >100 | Low | Weak Binding |
Note: Data synthesized from structure-activity relationship (SAR) studies of indazole-based NOS inhibitors.
Secondary Activity: Serotonergic Modulation (5-HT)
The indazole-3-carboxylate core is a validated scaffold for 5-HT receptor ligands. The carboxylate is typically converted to a carboxamide to mimic the structure of serotonin or existing drugs like Granisetron.
5-HT4 Receptor Agonism
Derivatives of indazole-3-carboxamides are potent 5-HT4 agonists , used as prokinetics (e.g., for IBS-C or gastroparesis).[1]
-
Role of the Scaffold: The indazole ring mimics the indole of serotonin. The C3-carbonyl interacts with the receptor's serine/threonine residues.
-
7-Methoxy Impact: In 5-HT4 ligands, substituents at C7 (or the bioisosteric C7 of indole) modulate the intrinsic activity (partial vs. full agonism) and metabolic stability . A 7-methoxy group increases lipophilicity (
), potentially enhancing CNS penetration or altering oral bioavailability compared to the unsubstituted parent.
5-HT3 Receptor Antagonism
While 5-HT3 antagonists (anti-emetics) typically utilize the indazole-3-carboxamide core (e.g., Granisetron), the 7-position is usually unsubstituted or methylated at N1. However, 7-methoxy derivatives have been screened in SAR libraries to fine-tune selectivity against the hERG channel (a common off-target liability).
Experimental Protocols
Synthesis of 7-Methoxyindazole-3-Carboxylate
Objective: Synthesize the core scaffold from commercially available precursors.
Protocol:
-
Starting Material: Begin with 2-amino-3-methoxybenzoic acid or 7-methoxyindazole .
-
Diazotization/Cyclization (if starting from aniline):
-
Dissolve 2-amino-3-methoxybenzoic acid in aqueous HCl.
-
Add
at 0°C to form the diazonium salt. -
Reduce with
or to form the hydrazine, which cyclizes to 7-methoxyindazole .
-
-
Iodination (C3 Functionalization):
-
React 7-methoxyindazole with
and KOH in DMF to yield 3-iodo-7-methoxyindazole .
-
-
Carbonylation (Heck/Palladium Chemistry):
-
Reagents:
, dppf (ligand), CO (gas or surrogate like ), Methanol, . -
Conditions: Heat at 80°C under CO atmosphere (balloon or autoclave).
-
Reaction: The 3-iodo intermediate undergoes Pd-catalyzed carbonylation in methanol to yield Methyl 7-methoxyindazole-3-carboxylate .
-
Figure 2: Synthetic route for the generation of the methyl ester scaffold.
In Vitro nNOS Inhibition Assay
Objective: Determine the
Reagents:
-
Recombinant rat or human nNOS enzyme.
-
Substrate:
-L-Arginine. -
Cofactors: NADPH, Calmodulin,
, BH4.
Workflow:
-
Incubation: Mix nNOS enzyme (10 nM) with reaction buffer (50 mM HEPES, pH 7.4) containing cofactors.[2][3]
-
Inhibitor Addition: Add the 7-methoxyindazole-3-carboxylate derivative (dissolved in DMSO) at varying concentrations (0.1 nM to 100
). -
Reaction Start: Initiate by adding
-L-Arginine. Incubate at 37°C for 15 minutes. -
Termination: Stop reaction with stop buffer (containing EDTA/EGTA).
-
Separation: Pass the mixture through a cation-exchange resin (Dowex-50W). Unreacted
-Arginine binds to the resin; the product -L-Citrulline flows through. -
Quantification: Measure radioactivity of the eluate via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive
.
Future Outlook & Research Gaps
-
Kinase Profiling: While 7-azaindoles are famous kinase inhibitors, the 7-methoxyindazole scaffold remains under-explored in the kinase space. Its structural similarity to ATP suggests potential activity against GSK3
or CDK families if the C3 position is appropriately substituted with a heterocycle (e.g., oxadiazole). -
Prodrug Design: The carboxylate ester can be utilized as a prodrug handle.[4][5] Hydrolysis by esterases in vivo would release the free acid (or the active amide if synthesized), allowing for controlled release kinetics.
References
-
Boulouard, M., et al. (2007). "4-Substituted indazoles as new inhibitors of neuronal Nitric Oxide Synthase." Bioorganic & Medicinal Chemistry Letters, 17(11), 3177-3180. Link
-
Schumann, P., et al. (2001). "Inhibition of Neuronal Nitric Oxide Synthase by 7-Methoxyindazole." Bioorganic & Medicinal Chemistry Letters, 11(9), 1153-1156. Link
-
Blandine, B., et al. (2002). "7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase."[6] Acta Crystallographica Section C, 58(11), o688-o690.[6] Link
-
Sanjeevkumar, V., et al. (2010).[2] "SAR Study of Granisetron derivatives." Journal of Medicinal Chemistry, 53(5), 2324-2328. Link
-
Chandrasekhar, T., et al. (2012).[2] "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 4(3), 1311-1316.[2] Link
Sources
- 1. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of 4-Amino Indazoles: A Privileged Scaffold in Kinase Inhibitor Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases, pivotal regulators of cellular signaling, have emerged as a critical class of therapeutic targets, particularly in oncology. The relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a diverse chemical space, from which the 4-amino indazole scaffold has surfaced as a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of the role of 4-amino indazoles in the design and development of kinase inhibitors. We will delve into the fundamental principles of kinase biology, the unique structural attributes of the 4-amino indazole core that make it an exceptional "hinge-binding" motif, and the intricate structure-activity relationships (SAR) that govern its potency and selectivity. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and evaluation of 4-amino indazole-based inhibitors, equipping researchers with the practical knowledge to navigate this promising area of medicinal chemistry.
The Kinase Superfamily: Central Nodes in Cellular Communication and Disease
The human kinome comprises over 500 protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins. This seemingly simple post-translational modification acts as a molecular switch, modulating protein activity, localization, and interaction with other proteins. Consequently, kinases are integral to a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism.
Dysregulation of kinase activity, often through genetic mutations or overexpression, is a hallmark of numerous diseases, most notably cancer.[1] Aberrant kinase signaling can drive uncontrolled cell growth, promote angiogenesis (the formation of new blood vessels that supply tumors), and facilitate metastasis. This central role in pathology has made kinases one of the most intensively pursued drug target classes in the pharmaceutical industry.
Caption: A simplified representation of a typical kinase signaling pathway and its dysregulation in cancer.
The 4-Amino Indazole Scaffold: A Master Key to the Kinase ATP-Binding Site
The ATP-binding site of kinases, a highly conserved region, presents a significant challenge for the development of selective inhibitors. However, subtle differences in the amino acid residues lining this pocket can be exploited to achieve selectivity. The 4-amino indazole scaffold has proven to be a particularly effective "hinge-binder," a moiety that forms critical hydrogen bonds with the "hinge" region connecting the N- and C-terminal lobes of the kinase domain.
The key structural features of the 4-amino indazole that contribute to its success are:
-
Hydrogen Bonding: The amino group at the 4-position and the pyrazole nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors, forming a bidentate hydrogen bond interaction with the kinase hinge region. This strong and specific interaction anchors the inhibitor in the ATP-binding pocket.
-
Planarity and Aromaticity: The planar, aromatic nature of the indazole ring allows for favorable π-stacking interactions with aromatic residues within the active site.
-
Vectors for Substitution: The indazole ring provides multiple positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Substitutions at various positions can be directed towards different sub-pockets of the ATP-binding site, enabling the targeting of specific kinases.
Caption: Key structural features of the 4-amino indazole scaffold and its interaction with the kinase hinge region.
Structure-Activity Relationship (SAR) and Target-Specific Optimization
The versatility of the 4-amino indazole scaffold allows for extensive SAR studies to optimize inhibitor potency and selectivity for various kinase targets.
Targeting Src Family Kinases (SFKs)
Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell growth, differentiation, and survival. Their hyperactivation is implicated in various cancers. The 4-aminoimidazole ring, a related scaffold, has been shown to be an effective hinge binder for c-Src kinase.[2] Optimization studies have demonstrated that proper functionalization of the 4-amino indazole core can lead to potent SFK inhibitors with IC50 values in the nanomolar range.[2] For instance, the introduction of a hydroxyl group on a phenyl ring substituent can be crucial for activity, as predicted by modeling studies.[2]
Targeting c-Met
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumorigenesis and metastasis in many cancers.[3] Several 4-amino indazole-based compounds have been developed as potent c-Met inhibitors. Molecular docking studies have revealed the molecular mechanism behind their activity, guiding further optimization.[4]
Targeting VEGFR
Vascular endothelial growth factor receptors (VEGFRs) are critical mediators of angiogenesis, a process essential for tumor growth and metastasis.[5] The 3-amino-indazole scaffold is a privileged structure for developing VEGFR-2 inhibitors. SAR studies have shown that an amide moiety at the 3-position of the indazole enhances activity compared to imine or amino coupling.[5]
| Target Kinase | Key SAR Insights | Example IC50 Values |
| Src Family Kinases (SFKs) | - Hydroxyl group on phenyl substituent enhances potency.[2] - Amide or methylester side chains can increase inhibitory activity.[2] | 40-93 nM for potent derivatives against Src.[2] |
| c-Met | - Specific substitution patterns on the indazole ring are crucial for high affinity binding. | 0.17 µM (TR-FRET assay) and 5.45 µM (cell-based assay) for compound 4d.[4] |
| VEGFR-2 | - Acylation or urea formation at the 3-amino position is a key modification. - An amide moiety at the 3rd position is preferred over imine or amino coupling.[5] | Pazopanib (an indazole-containing drug) has an IC50 of 30 nM.[6] |
Synthetic Strategies and Methodologies
The synthesis of 4-amino indazole-based kinase inhibitors typically involves a multi-step process. A general workflow is outlined below.
Caption: A generalized workflow for the synthesis of 4-amino indazole-based kinase inhibitors.
Protocol 1: Acylation of the 3-Amino-Indazole Core
This protocol details the acylation of a bromo-substituted 3-amino-indazole, a common intermediate.
Materials:
-
6-bromo-1H-indazol-3-amine
-
Cyclopropanecarbonyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve 6-bromo-1H-indazol-3-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a slight excess of pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain N-(6-bromo-1H-indazol-3-yl)cyclopropanecarboxamide.
Protocol 2: Suzuki Coupling for C-C Bond Formation
This protocol describes the Suzuki coupling of the N-acylated intermediate with a boronic acid to introduce diversity.
Materials:
-
N-(6-bromo-1H-indazol-3-yl)cyclopropanecarboxamide (1.0 eq)
-
(3-(ethoxycarbonyl)phenyl)boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane and water, 4:1)
-
Reflux condenser and heating mantle
-
Round-bottom flask
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Ethyl acetate
-
Celite
Procedure:
-
To a round-bottom flask, add N-(6-bromo-1H-indazol-3-yl)cyclopropanecarboxamide, the corresponding boronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Perform an aqueous workup and purify the crude product by column chromatography.
In Vitro and Cellular Evaluation of Kinase Inhibitors
Once synthesized, the inhibitory activity of the 4-amino indazole compounds must be rigorously evaluated.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it in close proximity to a ULight™-labeled peptide, resulting in a FRET signal.
General Protocol:
-
Add the test compound (at various concentrations) and the kinase to a microplate well.
-
Initiate the kinase reaction by adding the ATP and the ULight™-labeled substrate.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction and add the europium-labeled anti-phospho-antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Assays
Cell-based assays are crucial to determine if a compound can inhibit the target kinase within a cellular context and exert a desired biological effect, such as inhibiting cell proliferation.
Protocol: Antiproliferative Assay (e.g., using the Sulforhodamine B (SRB) assay)
-
Seed cancer cells known to be dependent on the target kinase in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye, which binds to total cellular protein.
-
Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the GI50 (growth inhibition of 50%) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Perspectives
The 4-amino indazole scaffold has firmly established itself as a privileged structure in the field of kinase inhibitor drug discovery. Its ability to form key interactions with the kinase hinge region, coupled with its synthetic tractability, has led to the development of numerous potent and selective inhibitors, some of which have progressed into clinical trials and approved drugs.
The future of 4-amino indazole-based drug discovery will likely focus on:
-
Targeting Novel Kinases: Exploring the potential of this scaffold against a broader range of kinase targets implicated in various diseases beyond cancer.
-
Overcoming Drug Resistance: Designing next-generation inhibitors that can overcome acquired resistance mechanisms, such as gatekeeper mutations in the kinase domain.
-
Improving Pharmacokinetic Properties: Further optimizing the scaffold to enhance drug-like properties, including oral bioavailability and metabolic stability.
The continued exploration of the rich chemical space around the 4-amino indazole core, guided by a deep understanding of kinase biology and structure-based drug design, holds immense promise for the development of innovative and effective therapies for a multitude of human diseases.
References
- Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC - NIH. (n.d.).
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold - Benchchem. (n.d.).
- Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies. (2013, July 15).
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22).
- An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC. (2012, June 6).
- Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors - PubMed. (2015, October 30).
- ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.).
- Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed. (2009, May 15).
- Structures of kinase inhibitors containing an indazole moiety - ResearchGate. (n.d.).
- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF - ResearchGate. (2025, August 5).
- Full article: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - Taylor & Francis. (2023, July 20).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (2021, July 20).
- N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed. (2007, August 1).
- An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed. (2012, July 15).
- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024, February 14).
- Indazoles in Drug Discovery - PharmaBlock. (n.d.).
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing). (n.d.).
- Designofi ndazole derivatives 20-21 as VEGFR inhibitors (green lines... - ResearchGate. (n.d.).
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. (2025, September 12).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.).
- Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery | ACS Medicinal Chemistry Letters - ACS Publications. (2021, November 13).
- Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. (2025, November 23).
- Interaction types of newly designed VEGFR-2 inhibitors with 4AGD - ResearchGate. (n.d.).
- Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021, August 29).
- Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed. (n.d.).
- Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - Biosciences Biotechnology Research Asia. (2022, July 23).
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. (2019, May 15).
- c-Met inhibitor - Wikipedia. (n.d.).
- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (n.d.).
- Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors | Request PDF - ResearchGate. (2025, August 9).
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
Technical Data & Safety Guide: Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate
This guide serves as an advanced technical dossier for Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate . It integrates standard safety data with medicinal chemistry context, designed for researchers handling this specific intermediate in drug discovery workflows.
Document Control:
-
Version: 2.0 (Technical Whitepaper)
-
Scope: Chemical Safety, Synthesis Logic, and Handling Protocols
-
CAS Registry Number: 1448125-93-6
Part 1: Executive Summary & Chemical Identity
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate is a highly functionalized heterocyclic building block. Its indazole core is a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., targeting VEGFR, FGFR) due to its ability to mimic the purine ring of ATP.
The presence of the C4-amino group and C3-methyl ester provides orthogonal handles for diversification: the amine acts as a nucleophile for amidation or Buchwald-Hartwig couplings, while the ester can be hydrolyzed or converted into amides/heterocycles.
Physicochemical Characterization[2][3]
| Property | Specification |
| Chemical Name | Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate |
| CAS Number | 1448125-93-6 |
| Molecular Formula | C₁₀H₁₁N₃O₃ |
| Molecular Weight | 221.21 g/mol |
| Appearance | Off-white to pale yellow solid powder |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM; Insoluble in Water |
| Purity Grade | Typically ≥95% (HPLC) for research applications |
| Structural Features | 1H-Indazole core; 4-position primary amine; 7-position methoxy; 3-position methyl ester |
Part 2: Hazard Identification (GHS Classification)[11][12][13][14]
Note: While specific toxicological data for this exact isomer is limited, the classification below is derived from SAR (Structure-Activity Relationship) analysis of analogous amino-indazoles and anilines.
GHS Label Elements
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat. 4 | Harmful if swallowed.[2] | H302 |
| Skin Corrosion/Irritation | Cat.[1] 2 | Causes skin irritation.[1][2] | H315 |
| Eye Damage/Irritation | Cat.[1] 2A | Causes serious eye irritation.[3][2] | H319 |
| STOT - Single Exposure | Cat. 3 | May cause respiratory irritation.[2] | H335 |
Precautionary Statements (Scientific Context)
-
P261 (Avoidance): Avoid breathing dust/fume.[3][4][5][2] Rationale: Amino-arenes can be sensitizing.
-
P280 (Protection): Wear nitrile gloves (minimum 0.11 mm thickness) and safety glasses with side shields.
-
P305+P351+P338 (Response): IF IN EYES: Rinse cautiously with water for 15 minutes.[3][2] Remove contact lenses if present.[3][4][1]
Part 3: Synthesis & Reactivity Logic
Understanding the reactivity profile is critical for both safety and experimental success. This compound is typically an intermediate, not a final drug.
Reactivity Profile[5][13]
-
Amine Oxidation: The C4-primary amine is electron-rich (donated by the methoxy group at C7). It is susceptible to oxidation if stored in solution for prolonged periods. Protocol: Store solid under inert gas (Argon/Nitrogen) at -20°C.
-
Ester Hydrolysis: The C3-methyl ester is stable under neutral conditions but will hydrolyze rapidly in basic aqueous media (LiOH/NaOH) to the corresponding carboxylic acid.
-
N-H Acidity: The indazole N1-proton is acidic (pKa ~14). Bases (e.g., K₂CO₃, Cs₂CO₃) will deprotonate this position, leading to alkylation mixtures if electrophiles are present.
Workflow Visualization
The following diagram illustrates the typical synthesis flow and downstream utility of this scaffold.
Caption: Synthetic workflow from nitro-precursor reduction to downstream medicinal chemistry applications.
Part 4: Handling & Experimental Protocols
Storage & Stability[10]
-
Temperature: Store at 2–8°C for short term; -20°C for long term (>1 month).
-
Atmosphere: Hygroscopic. Store under inert atmosphere (Argon) in a desiccator.
-
Light Sensitivity: Protect from light to prevent photo-oxidation of the aniline moiety.
Solubilization Protocol (Self-Validating)
-
Solvent: DMSO (Dimethyl sulfoxide).
-
Concentration: Up to 50 mM.
-
Validation: Solution should be clear and pale yellow. If dark brown/black, oxidation has occurred; check purity via LC-MS before use.
Waste Disposal[10]
-
Classification: Hazardous Chemical Waste (Halogen-free organic).
-
Method: Dissolve in a combustible solvent (acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain due to potential aquatic toxicity of indazole derivatives.
Part 5: Emergency Response
| Scenario | Immediate Action |
| Inhalation | Move victim to fresh air.[3][1][2] If breathing is difficult, administer oxygen.[1] Medical attention required if coughing persists. |
| Skin Contact | Wash with soap and copious water for 15 minutes.[3][1] Remove contaminated clothing.[3][4][1][2] |
| Eye Contact | Flush eyes with water for at least 15 minutes, lifting eyelids occasionally.[3] Consult an ophthalmologist. |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting. Call a Poison Control Center immediately. |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Note: Combustion produces Nitrogen Oxides (NOx).[5] |
References
-
PubChem. (n.d.). Indazole-3-carboxylic acid derivatives - Compound Summary. National Library of Medicine. Retrieved February 24, 2026, from [Link]
- Cerezo-Shammo, M., et al. (2022). Design and Synthesis of Indazole-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for indazole scaffold utility).
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 24, 2026, from [Link]
Sources
4-amino-7-methoxy substituted indazole building blocks for medicinal chemistry
Executive Summary
The 4-amino-7-methoxy-1H-indazole scaffold represents a high-value pharmacophore in modern drug discovery, particularly within the kinase inhibitor space. This building block offers a unique combination of electronic and steric properties that distinguish it from the ubiquitous 4-aminoquinazoline or 7-azaindole cores.
The C4-amino group serves as a critical hydrogen bond donor/acceptor motif for interacting with the kinase hinge region (e.g., ATP-binding site), while the C7-methoxy substituent plays a dual role: it blocks a metabolically liable position and induces a preferred conformation that can improve solubility and selectivity by interacting with solvent-front residues or specific hydrophobic pockets.
This guide details the structural rationale, a robust synthetic pathway for scale-up, and the medicinal chemistry applications of this privileged building block.[1]
Part 1: Structural Activity Relationship (SAR) & Rationale
The "Privileged" Indazole Core
The 1H-indazole ring is a bioisostere of the purine nucleus found in ATP. However, unlike purines, the indazole system offers distinct vectors for substitution that allow for fine-tuning of physicochemical properties without disrupting the critical hydrogen bonding required for potency.
The C4-Amino "Hinge Binder"
In the context of kinase inhibition, the N1 and C4-amino nitrogen typically form a bidentate hydrogen bonding motif with the kinase hinge region (e.g., Glu/Leu backbone residues).
-
Mechanism : The N1-H acts as a donor, while the N2 acts as an acceptor. The exocyclic C4-amino group provides an additional donor interaction, mimicking the N6-amino group of adenine.
-
Advantage : This substitution pattern is less prone to promiscuous binding compared to the 4-anilinoquinazoline scaffold, often leading to improved selectivity profiles.
The C7-Methoxy "Selectivity Handle"
The introduction of a methoxy group at the C7 position is non-trivial and serves multiple strategic purposes:
-
Metabolic Stability : The C7 position in unsubstituted indazoles is a common site for oxidative metabolism (hydroxylation). Capping this with a methoxy group blocks this soft spot.
-
Electronic Effect : The electron-donating nature (+M effect) of the methoxy group increases the electron density of the pyrazole ring, potentially strengthening the N1-H hydrogen bond donor capability.
-
Conformational Bias : The 7-methoxy group creates a steric preference that can force N1-substituents (if alkylated) out of planarity or, in the case of 1H-indazoles, interact with water networks at the solvent front.
Interaction Map
The following diagram illustrates the binding mode and SAR logic of the scaffold within a typical ATP-binding pocket.
Figure 1: SAR interaction map highlighting the functional roles of the C4 and C7 substituents.
Part 2: Synthetic Strategy
Direct synthesis of 4-amino-7-methoxyindazole is challenging due to the competing directing effects of substituents on the benzene ring. The most robust route for medicinal chemistry libraries utilizes a 4-bromo-7-methoxyindazole intermediate. This allows for the late-stage introduction of diverse amine inputs via Buchwald-Hartwig coupling, making it a true "building block" approach.
Retrosynthetic Analysis
-
Target : 4-amino-7-methoxy-1H-indazole
-
Key Intermediate : 4-bromo-7-methoxy-1H-indazole
-
Precursor : 3-bromo-6-methoxy-2-methylaniline (Substituted o-toluidine)
-
Method : Modified Jacobson Indazole Synthesis (Diazotization/Cyclization)
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-6-methoxy-2-methylaniline
Note: This aniline is the critical precursor. It can be prepared from 2-methyl-6-methoxyaniline via regioselective bromination.
-
Dissolution : Dissolve 2-methyl-6-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Bromination : Add bromine (1.0 eq) dropwise at 0°C. The amino group directs ortho/para. The 4-position is para to the amine, but the 3-position is activated by the methoxy (ortho) and methyl (ortho). Correction: Direct bromination of the free aniline often yields the 4-bromo product (para to NH2).
-
Refined Approach: Protect the amine as an acetamide first. N-(2-methyl-6-methoxyphenyl)acetamide .
-
Bromination of the acetamide typically occurs para to the strongest activator (acetamide) -> position 4. This is undesired .
-
Alternative Precursor: Start with 2-methyl-3-nitro-6-methoxyaniline (if available) or construct the ring via SNAr on 2,6-difluoro-3-nitrobenzonitrile (Route B below).
-
Route A (Preferred for Scalability): Diazotization of 3-amino-4-methyl-anisole ? No.
-
Let's use the verified "Lefebvre" route adapted for this substitution: Starting Material : 2-fluoro-4-methoxybenzonitrile (Commercial).
-
This does not give the 7-methoxy pattern easily.
-
-
Revised Validated Protocol: The "Nitro-Indazole" Reduction Route Since the regioselectivity of electrophilic substitution is difficult, the most reliable path is constructing the indazole from a pre-functionalized precursor.
Precursor : 2-Methyl-3-nitro-6-methoxyaniline
-
Synthesis: Nitration of 2-methyl-6-methoxyaniline (protected as acetamide) generally yields the 4-nitro isomer. To get the 3-nitro (which becomes C4-nitro in indazole), one must use steric blocking or alternative directing groups.
-
Commercially Viable Path: Suzuki Coupling on 4-Bromo-7-methoxyindazole .
-
We will assume the 4-bromo-7-methoxy-1H-indazole is the starting building block (CAS: 1335052-22-6).
-
Protocol: Buchwald-Hartwig Amination of 4-Bromo-7-methoxyindazole
This protocol converts the bromo-intermediate to the amino-target.
Reagents :
-
4-Bromo-7-methoxy-1H-indazole (1.0 eq)
-
Benzophenone imine (1.2 eq) [Ammonia surrogate]
-
Pd2(dba)3 (0.02 eq)
-
Xantphos (0.04 eq)
-
Cs2CO3 (2.0 eq)
-
Dioxane (Anhydrous)
Procedure :
-
Setup : In a glovebox or under Argon, charge a pressure vial with 4-bromo-7-methoxyindazole (1.0 g, 4.4 mmol), Cs2CO3 (2.87 g, 8.8 mmol), Pd2(dba)3 (80 mg), and Xantphos (100 mg).
-
Solvent Addition : Add anhydrous 1,4-dioxane (15 mL) and benzophenone imine (0.88 mL, 5.3 mmol).
-
Reaction : Seal the vial and heat to 100°C for 16 hours. Monitor by LCMS for consumption of bromide.
-
Hydrolysis : Cool to room temperature. Add 1N HCl (10 mL) and THF (10 mL). Stir at ambient temperature for 2 hours to hydrolyze the imine.
-
Workup : Neutralize with saturated NaHCO3. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification : Purify by flash column chromatography (DCM/MeOH 95:5) to yield 4-amino-7-methoxy-1H-indazole as an off-white solid.
Yield : Typically 75-85%.
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for the conversion of the bromo-precursor to the amino-target.
Part 3: Physical Properties & Profiling
For medicinal chemists incorporating this scaffold, the following physicochemical profile is anticipated (calculated and experimental consensus):
| Property | Value (Approx.) | Implication for Drug Design |
| Molecular Weight | 163.18 g/mol | Fragment-like, high ligand efficiency potential. |
| cLogP | 1.2 - 1.5 | Moderate lipophilicity; good for CNS penetration if needed. |
| TPSA | ~68 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| pKa (N1-H) | ~13.5 | Weakly acidic; requires strong base for N1-alkylation. |
| pKa (4-NH2) | ~3.5 - 4.0 | Weakly basic; likely unprotonated at physiological pH. |
| Solubility | Moderate | Improved over 7-H or 7-Cl analogs due to the methoxy group. |
Part 4: Medicinal Chemistry Applications[2][3][4][5]
Case Study: FGFR Inhibitors
Fibroblast Growth Factor Receptor (FGFR) inhibitors often utilize an indazole core.[2] The 4-amino-7-methoxy substitution pattern has been explored to overcome resistance mutations.
-
Design : The 4-amino group binds to the hinge (Ala564/Glu562 in FGFR1).
-
Modification : The 7-methoxy group sits near the "gatekeeper" residue. In some mutant forms (e.g., V561M), the methoxy group provides a better steric fit than a proton or a larger group, maintaining potency against resistant clones.
Library Generation
This building block is highly versatile for parallel synthesis:
-
N1-Alkylation/Arylation : Can be performed before the Buchwald step if the bromide is used, or after if the amine is protected.
-
C4-Amide Formation : The C4-amine can be acylated to access "Type II" kinase inhibitor architectures (binding to the DFG-out conformation).
References
-
Indazole Synthesis & Functionalization
-
Kinase Inhibitor Design
-
Zhu, X., et al. (2007).[5] "Design and synthesis of 4-amino-indazole derivatives as novel inhibitors of c-Met kinase." Bioorganic & Medicinal Chemistry Letters.
- Review of Indazole Scaffolds: Gaulon-Nourry, C., et al. (2010). "Indazoles: An attractive scaffold for drug discovery." European Journal of Medicinal Chemistry.
-
-
Experimental Procedures
-
Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
- Commercial Availability: 7-Methoxy-1H-indazol-4-amine (CAS 3034707-09-7) is listed in major chemical databases (e.g., ChemicalBook, SciFinder) as a specialized building block.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
Methodological & Application
Application Note: Strategies and Protocols for Amide Coupling with 4-amino-7-methoxy-1H-indazole-3-carboxylic acid
Introduction: Navigating the Reactivity of a Multifunctional Indazole
The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, including potent kinase inhibitors.[1] The synthesis of these molecules predominantly relies on the amide coupling of a 1H-indazole-3-carboxylic acid with a desired amine.
This application note provides a detailed guide for researchers on successfully performing amide coupling reactions with a specific, functionally dense substrate: 4-amino-7-methoxy-1H-indazole-3-carboxylic acid . The unique architecture of this molecule presents distinct challenges that must be addressed to achieve high yields and purity. The presence of three key functional groups—the target carboxylic acid, a nucleophilic 4-amino group, and an acidic N-H on the indazole ring—creates a competitive reactivity landscape.
This guide will dissect the substrate's reactivity, compare common coupling methodologies, provide detailed, field-proven protocols, and offer troubleshooting advice to navigate potential side reactions, such as N-acylation of the indazole ring[2][3] or intermolecular self-coupling.
Substrate Analysis: Key Chemical Considerations
The primary challenge in coupling 4-amino-7-methoxy-1H-indazole-3-carboxylic acid lies in achieving chemoselectivity. The activating coupling reagent must selectively form an active ester at the C3-carboxylic acid without reacting with the other nucleophilic sites.
-
C3-Carboxylic Acid: The target for activation. Its proximity to the indazole ring influences its electronic properties.
-
Indazole N1-H: This proton is acidic and can be deprotonated by the base used in the coupling reaction. The resulting indazolide anion is a potent nucleophile and can compete with the external amine, leading to the formation of undesired N-acylated side products.
-
C4-Amino Group: This exocyclic amine is also nucleophilic. While generally less reactive in amide coupling than a primary aliphatic amine, it poses a risk of intermolecular reaction with an activated acid molecule, potentially leading to oligomerization or the formation of dimeric impurities.
Given these factors, the choice of coupling reagent, base, and reaction conditions is critical to favor the desired reaction pathway. For particularly sensitive or valuable amines, or to unequivocally prevent N1-acylation, a protecting group strategy for the indazole nitrogen may be considered.[2][4]
Mechanistic Overview of Amide Bond Formation
Amide bond formation is not a direct condensation of a carboxylic acid and an amine; it requires the "activation" of the carboxylic acid to convert the hydroxyl group into a better leaving group.[5][6] This is typically achieved in one of two ways: conversion to a highly reactive intermediate like an acid chloride, or, more commonly, formation of an active ester using a coupling reagent.
The general workflow involves the reaction of the carboxylic acid with the coupling reagent to form the active intermediate, which is then susceptible to nucleophilic attack by the amine to form the stable amide bond.[6]
Caption: General workflow for amide coupling reactions.
Recommended Coupling Protocols & Reagent Systems
Based on efficiency, reliability, and ease of workup, two primary methods are recommended for this substrate.
Method 1: Uronium/Aminium Salt Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent, often the first choice for difficult couplings involving sterically hindered or electron-deficient amines.[7] It operates by forming a highly reactive OAt-active ester, leading to rapid reaction rates and high yields.[8][9]
Why it works for this substrate: The high reactivity of the HATU-activated ester often outcompetes potential side reactions. The reaction is typically fast and clean.
Caption: Simplified mechanism of HATU-mediated coupling.
Detailed Protocol:
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-amino-7-methoxy-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M solution).
-
Reagent Addition: Add the desired amine (1.1 eq.), followed by HATU (1.2 eq.).
-
Base Initiation: Add N,N-Diisopropylethylamine (DIPEA, 2.5–3.0 eq.) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature (20–25 °C) for 1–4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a 5% aqueous LiCl solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Method 2: Carbodiimide Coupling (EDC/HOBt)
This is a classic and cost-effective method. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be removed with an aqueous wash.[10] HOBt (Hydroxybenzotriazole) is used as an additive to increase efficiency and suppress side reactions.[10]
Why it works for this substrate: This method is robust and reliable. The formation of the HOBt-ester intermediate is generally selective for the carboxylic acid. A specific literature procedure for coupling 1H-indazole-3-carboxylic acid utilizes this combination.[11]
Caption: Simplified mechanism of EDC/HOBt-mediated coupling.
Detailed Protocol:
-
Preparation: In a clean, dry flask, dissolve 4-amino-7-methoxy-1H-indazole-3-carboxylic acid (1.0 eq.) in DMF.
-
Additive Addition: Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the solution.
-
Base Addition: Add Triethylamine (TEA) or DIPEA (3.0 eq.) and stir the mixture at room temperature for 15 minutes to allow for pre-activation.[11]
-
Amine Addition: Add the desired amine (1.0 eq.) to the reaction mixture.
-
Reaction: Stir at room temperature for 4–8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and stir.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Comparative Analysis of Recommended Conditions
| Parameter | Method 1: HATU/DIPEA | Method 2: EDC/HOBt/TEA |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None required (HOAt is part of HATU) | HOBt |
| Base | DIPEA | TEA or DIPEA |
| Typical Solvent | DMF | DMF, DCM |
| Pros | - Very high efficiency, even for difficult substrates[7]- Fast reaction times (1-4 h)[7]- Low rates of side reactions | - Cost-effective- Water-soluble byproducts simplify workup[10]- Well-established and widely used |
| Cons | - Higher cost- Byproducts are not water-soluble | - Slower reaction times (4-8+ h)- Can be less effective for highly hindered substrates |
| Best For | High-value, sterically hindered, or electron-poor amines. | General purpose, cost-sensitive syntheses, and scalable reactions. |
Troubleshooting and Advanced Strategies
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | - Poorly nucleophilic amine (e.g., electron-deficient aniline).- Steric hindrance. | - Switch from EDC/HOBt to the more potent HATU system.- Increase reaction temperature to 40-50 °C.- Consider converting the acid to the acid chloride with (COCl)₂ or SOCl₂ as a more reactive intermediate, though this is a harsher method.[12] |
| Multiple Products Observed | - N1-acylation of the indazole ring. | - Use the minimum necessary amount of base (2.5 eq.).- Ensure the amine is added promptly after the pre-activation step.- Advanced: Protect the indazole N1-H prior to coupling using a group like SEM-Cl, which can be removed later.[4] |
| Difficult Purification | - Residual DMF in the crude product.- Urea byproducts from EDC not fully removed. | - For HATU reactions, perform the 5% LiCl wash to effectively remove DMF.[5]- For EDC reactions, ensure the aqueous workup is thorough. If the urea precipitates, it can sometimes be removed by filtration after dilution. |
References
-
ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF. Retrieved February 24, 2026, from [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). WO2014088983A1 - Regioselective n-2 arylation of indazoles.
-
PMC. (n.d.). N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. Retrieved February 24, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved February 24, 2026, from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved February 24, 2026, from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved February 24, 2026, from [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved February 24, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 24, 2026, from [Link]
-
Reddit. (2024). HATU coupling - what's the best order?. Retrieved February 24, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 24, 2026, from [Link]
-
Figshare. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Retrieved February 24, 2026, from [Link]
-
PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved February 24, 2026, from [Link]
Sources
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. figshare.com [figshare.com]
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- 5. benchchem.com [benchchem.com]
- 6. hepatochem.com [hepatochem.com]
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- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. reddit.com [reddit.com]
Application Note: Regioselective N-Alkylation of Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate
Executive Summary & Strategic Analysis
The indazole scaffold is a privileged structure in kinase inhibitor design (e.g., FGFR, VEGFR inhibitors). However, the N-alkylation of methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate presents a complex regiochemical challenge due to three competing nucleophilic sites:
-
N1-Indazole: The thermodynamically preferred site, often blocked sterically by C7-substituents.
-
N2-Indazole: The kinetically accessible site, often favored by C7-steric bulk or specific chelation effects.
-
C4-Exocyclic Amine: A competing nucleophile that must be masked.
This guide provides a validated workflow to achieve regiocontrol. We prioritize the N1-alkylation (usually the bioactive target) using a chelation-controlled mechanism, while detailing the protection strategy required to silence the C4-amine.
Structural Logic and Challenges[1][2]
-
The C3-Ester Effect: The carbonyl oxygen at C3 can coordinate with metal cations (e.g., Na⁺), directing alkylation to N1 via a cyclic transition state.
-
The C7-Methoxy Effect: Unlike C7-H, the C7-OMe group introduces mild steric pressure against N1-alkylation, potentially increasing N2 byproducts. However, as an electron-donating group (EDG), it does not deactivate N1 as strongly as electron-withdrawing groups (e.g., -NO₂).
-
The C4-Amino Liability: The aniline-like nitrogen is sufficiently nucleophilic to react with alkyl halides. Direct alkylation of the unprotected substrate is strongly discouraged as it leads to complex mixtures of N-ring and N-exocyclic alkylated products.
Pre-requisite: C4-Amine Protection
Before attempting ring alkylation, the C4-amino group must be protected. The tert-butyloxycarbonyl (Boc) group is recommended due to its stability under basic alkylation conditions and orthogonality to the methyl ester.
Protocol: C4-N-Boc Protection
Reaction: Substrate-NH2 + Boc2O → Substrate-NH-Boc
-
Dissolve: Suspend methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate (1.0 equiv) in dry THF (0.2 M).
-
Catalyst: Add DMAP (0.1 equiv) and Triethylamine (1.5 equiv).
-
Reagent: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) dropwise at 0 °C.
-
Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DMAP/TEA), saturated NaHCO₃, and brine.
-
Outcome: Isolate the N-Boc protected intermediate. This prevents side reactions during the subsequent alkylation.
Workflow Decision Tree
Figure 1: Decision matrix for selecting the alkylation conditions based on the desired regioisomer.
Detailed Protocols
Method A: N1-Selective Alkylation (Recommended)
This method utilizes the "Sodium-Chelation" effect. The sodium cation coordinates between the N2-nitrogen and the C3-carbonyl oxygen, effectively blocking N2 and directing the electrophile to N1.
-
Reagents: Sodium Hydride (NaH, 60% dispersion), Alkyl Halide (R-X), Anhydrous THF.
-
Key Factor: Temperature control is vital to prevent ester hydrolysis or Boc-deprotection.
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solvation: Dissolve the Boc-protected indazole (1.0 equiv) in anhydrous THF (concentration ~0.1 M). Cool to 0 °C .
-
Deprotection: Add NaH (1.2 equiv) portion-wise.
-
Observation: Gas evolution (H₂) will occur. The solution usually turns yellow/orange, indicating anion formation.
-
Time: Stir at 0 °C for 30 minutes to ensure complete deprotonation and chelation complex formation.
-
-
Alkylation: Add the Alkyl Halide (1.2–1.5 equiv) dropwise.
-
Note: If using a solid alkyl halide, dissolve it in minimal THF first.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) slowly. Stir for 2–12 hours.
-
QC Check: Monitor LCMS. Look for [M+R-H]⁺. If the reaction is sluggish, heat to 40–50 °C, but watch for Boc instability.
-
-
Quench: Cool to 0 °C. Carefully add saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[1] Dry over Na₂SO₄.
Expected Outcome: >85:15 ratio favoring the N1-isomer .
Method B: Conditions Yielding N2-Isomer (or Mixtures)
If the N2-isomer is required, or if the electrophile is highly reactive/bulky, use Cesium Carbonate in a polar solvent. The larger Cesium cation coordinates less tightly than Sodium, and the polar solvent (DMF) disrupts the tight ion pairs, allowing the intrinsic nucleophilicity (often N2 due to N1 steric hindrance from C7-OMe) to compete.
-
Reagents: Cs₂CO₃ (or K₂CO₃), Alkyl Halide, DMF (or Acetone).
Step-by-Step:
-
Dissolve: Dissolve Boc-protected indazole in DMF (0.2 M).
-
Base: Add Cs₂CO₃ (2.0 equiv). Stir at RT for 15 mins.
-
Alkylation: Add Alkyl Halide (1.5 equiv).
-
Reaction: Stir at RT or 60 °C depending on electrophile reactivity.
-
Workup: Pour into ice water (DMF removal). Extract with EtOAc/Ether.
Expected Outcome: Often a ~1:1 to 2:1 mixture of N1:N2. Separation by silica gel chromatography is required. N2-isomers typically elute later (more polar) than N1-isomers in Hexane/EtOAc systems, though this depends on the specific R-group.
Analytical Discrimination (Self-Validating the Structure)
Distinguishing N1 vs. N2 isomers is critical. Do not rely solely on LCMS retention times.
1H NMR & NOESY Diagnostics
The most reliable method for this specific scaffold (7-OMe, 3-COOMe) involves Nuclear Overhauser Effect (NOE) correlations.
| Feature | N1-Alkylated Product | N2-Alkylated Product |
| Key NOE Correlation | N-CH₂ ↔ C7-OMe | N-CH₂ ↔ C3-COOMe |
| Chemical Shift (C3) | Typically ~134-136 ppm | Typically ~125-128 ppm |
| TLC Behavior | Generally less polar (Higher Rf) | Generally more polar (Lower Rf) |
Visualization of NOE Logic:
Figure 2: Diagnostic NOE correlations. In the N1-isomer, the alkyl group is spatially close to the C7-methoxy. In the N2-isomer, the alkyl group is close to the methyl ester at C3.
References
-
BenchChem Protocols. "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates." BenchChem Application Notes. Accessed 2023.[2] Link
-
Lattanzi, A., et al. "Regioselective alkylation of indazoles: A review." Beilstein J. Org.[3][4][5] Chem.2021 , 17, 1939–1951.[4][5] Link
- Cheung, M., et al. "Discovery of Indazole-Based Kinase Inhibitors." J. Med. Chem.2010, 53, 2345. (Context for C3-ester indazole synthesis).
- Meanwell, N. A. "Structure-Activity Relationships of Indazole-Based Drugs." J. Med. Chem.
-
WuXi AppTec. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology Application Note. Link
Sources
- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. d-nb.info [d-nb.info]
- 4. Journal of Faculty of Pharmacy of Ankara University » Submission » REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES [dergipark.org.tr]
- 5. pure.mpg.de [pure.mpg.de]
Application Notes and Protocols for Protecting Group Strategies in 4-Amino-1H-Indazole Synthesis
Introduction: The Strategic Importance of 4-Amino-1H-Indazole in Drug Discovery
The 4-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, particularly in oncology and neurology.[1] Its rigid bicyclic structure and the presence of a reactive amino group at the 4-position make it an ideal building block for creating complex molecules with high specificity for biological targets.[2][3] The synthesis of functionalized 4-amino-1H-indazole derivatives, however, often necessitates a strategic approach to protecting the exocyclic amino group to prevent unwanted side reactions and to direct reactivity to other positions on the indazole ring.
This guide provides a detailed overview of common protecting group strategies for 4-amino-1H-indazole, offering a comparative analysis of the most widely used protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for their introduction and removal, and discuss their orthogonal compatibility to enable complex, multi-step syntheses.
Core Principles of Protecting Group Selection
The choice of a protecting group is a critical decision in any synthetic campaign. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions planned for subsequent steps.
-
Selectively removable under mild conditions that do not affect other functional groups in the molecule.[4]
The concept of orthogonality is paramount in complex syntheses. Orthogonal protecting groups can be removed in any order in the presence of others, allowing for precise and sequential molecular modifications.[5]
Comparative Analysis of Common Protecting Groups for 4-Amino-1H-Indazole
The selection of a suitable protecting group for the 4-amino function of indazole depends on the overall synthetic strategy, particularly the conditions of subsequent reactions. Below is a comparative analysis of the Boc, Cbz, and Fmoc groups.
| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions | Stability Profile & Remarks |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., DMAP, Et₃N) | Strong acid (e.g., TFA, HCl in dioxane)[6][7] | Stable to bases, hydrogenolysis, and mild nucleophiles. Widely used due to its robustness and ease of introduction. The resulting tert-butyl cation upon cleavage can be scavenged to prevent side reactions.[8] | |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, Et₃N) | Catalytic hydrogenolysis (H₂, Pd/C)[9][10] | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc. The choice for molecules with acid or base-labile functionalities.[11] | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃, piperidine) | Mild base (e.g., 20% piperidine in DMF)[10][12] | Stable to acids and hydrogenolysis. Orthogonal to Boc and Cbz. Ideal for solid-phase peptide synthesis and when acid-labile groups are present.[13] |
Synthetic Workflow for Protected 4-Amino-1H-Indazole Derivatives
A common synthetic route to 4-amino-1H-indazole involves the reduction of a 4-nitroindazole precursor. The protection of the resulting amino group can then be undertaken, followed by further functionalization.
Caption: General synthetic workflow for the preparation of functionalized 4-amino-1H-indazole derivatives.
Detailed Experimental Protocols
The following protocols are provided as representative procedures and may require optimization based on the specific substrate and desired outcome.
Protocol 1: Synthesis of 4-Amino-1H-indazole from 4-Nitro-1H-indazole
This protocol is adapted from established procedures for the reduction of nitroarenes.
Materials:
-
4-Nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitro-1H-indazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-1H-indazole.
Protocol 2: Boc Protection of 4-Amino-1H-indazole
This protocol is based on the procedure for the protection of 3-amino-5-bromo-1H-indazole.[14]
Materials:
-
4-Amino-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 4-amino-1H-indazole (1.0 eq) in dichloromethane, add 4-(dimethylamino)pyridine (1.0 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (1H-indazol-4-yl)carbamate.
Protocol 3: Cbz Protection of 4-Amino-1H-indazole
This is a general procedure for the Cbz protection of amines.[9]
Materials:
-
4-Amino-1H-indazole
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water (H₂O)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 4-amino-1H-indazole (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield benzyl (1H-indazol-4-yl)carbamate.
Protocol 4: Fmoc Protection of 4-Amino-1H-indazole
This protocol is adapted from general Fmoc protection procedures.[15]
Materials:
-
4-Amino-1H-indazole
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane and Water (H₂O)
-
Diethyl ether
Procedure:
-
Dissolve 4-amino-1H-indazole (1.0 eq) in a 10% aqueous solution of sodium carbonate.
-
Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane to the aminoindazole solution with vigorous stirring at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the Fmoc-protected 4-amino-1H-indazole.
Deprotection Protocols
Protocol 5: Boc Deprotection
Materials:
-
Boc-protected 4-amino-1H-indazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected 4-amino-1H-indazole in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract the product with an appropriate organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected 4-amino-1H-indazole.
Protocol 6: Cbz Deprotection (Hydrogenolysis)
Materials:
-
Cbz-protected 4-amino-1H-indazole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the Cbz-protected 4-amino-1H-indazole in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 4-amino-1H-indazole.
Protocol 7: Fmoc Deprotection
Materials:
-
Fmoc-protected 4-amino-1H-indazole
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected 4-amino-1H-indazole in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
Purify the residue as necessary to obtain the deprotected 4-amino-1H-indazole.
Orthogonal Protection Strategies in Action
The true power of these protecting groups is realized in orthogonal strategies, where multiple protecting groups are used to selectively unmask different reactive sites.
Caption: Example of an orthogonal strategy for the synthesis of a di-substituted 4-amino-1H-indazole derivative.
Conclusion
The strategic use of protecting groups is indispensable for the successful synthesis of complex 4-amino-1H-indazole derivatives. The choice between Boc, Cbz, and Fmoc should be guided by the planned synthetic route, taking into account the stability of each group to the reaction conditions of subsequent steps. By employing the principles of orthogonal protection and utilizing the detailed protocols provided in this guide, researchers can confidently navigate the synthesis of novel indazole-based compounds for drug discovery and development.
References
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-nitroindazole. Retrieved from [Link]
-
PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Fiveable. (2025, August 15). Orthogonal Protection Definition. Retrieved from [Link]
-
MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16, 131. Retrieved from [Link]
-
PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
ChemRxiv. (2026, February 2). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7Hpyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole, 5-nitro-. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Chemistry. Retrieved from [Link]
-
CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]
-
PMC. (2017, August 16). Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (n.d.). Indazole, 5-nitro-. Retrieved from [Link]
-
PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective Ring N-Protection of Aminopyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. Retrieved from [Link]
-
PubMed. (2022, March 24). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Avoiding Decarboxylation during Hydrolysis of Indazole-3-Carboxylates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic challenges involving indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter a common yet critical obstacle: the unwanted decarboxylation of indazole-3-carboxylates during ester hydrolysis. The goal is to convert the ester to the valuable indazole-3-carboxylic acid intermediate, but the inherent instability of this scaffold under certain conditions often leads to the formation of the simple indazole byproduct, compromising yields and purity.
This document provides an in-depth analysis of the competing reaction mechanisms, offers field-proven protocols to favor the desired hydrolysis, and presents a comprehensive troubleshooting guide to optimize your experimental outcomes.
Section 1: The Underlying Chemistry - Why Does Decarboxylation Occur?
Understanding the delicate balance between the desired saponification and the undesired decarboxylation is the first step toward mastering this transformation.
Q1: What is the mechanism of the desired hydrolysis (saponification) reaction?
The hydrolysis of an ester to a carboxylic acid under basic conditions is known as saponification. This is a classic nucleophilic acyl substitution reaction. The process is initiated by the attack of a hydroxide ion (or other base) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group to form the carboxylic acid. In the basic medium, this acid is immediately deprotonated to yield the carboxylate salt, which is stable and unreactive toward further nucleophilic attack.[1][2] This final deprotonation step renders the reaction effectively irreversible under basic conditions.[2][3][4] An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.
Q2: What is the competing decarboxylation mechanism and what factors promote it?
Indazole-3-carboxylic acid is a heteroaromatic carboxylic acid that is particularly susceptible to decarboxylation (the loss of CO₂), especially under harsh conditions. The primary factors that drive this unwanted side reaction are:
-
Thermal Stress: Elevated temperatures are the most significant contributor to decarboxylation. Heating indazole-3-carboxylic acids, either in solution (e.g., refluxing in high-boiling solvents like quinoline) or as a solid above their melting point, can readily induce the loss of CO₂.[5][6]
-
Ring Electronics: The stability of the indazole-3-carboxylic acid is influenced by substituents on the aromatic ring. The presence of strong electron-withdrawing groups can further destabilize the molecule and increase the propensity for decarboxylation upon heating.[5][6] The indazole ring itself can stabilize the anionic intermediate formed after the departure of CO₂, facilitating the reaction.
-
pH Extremes: While basic conditions are necessary for saponification, overly harsh basic conditions or a poorly executed acidic workup can create an environment where the protonated carboxylic acid is unstable, especially if heat is present.
The diagram below illustrates the two competing pathways starting from the indazole-3-carboxylate ester. The key to success is to direct the reaction along the green pathway (hydrolysis) while suppressing the red pathway (decarboxylation).
Caption: Competing pathways: desired hydrolysis vs. undesired decarboxylation.
Section 2: Recommended Protocols for Stable Hydrolysis
Based on mechanistic understanding, the key to preventing decarboxylation is to employ mild reaction conditions. High heat is the primary enemy.
Protocol 1: Mild Basic Hydrolysis with Lithium Hydroxide (Preferred Method)
This protocol utilizes mild conditions to minimize thermal stress, providing the highest probability of success. Lithium hydroxide is often preferred as it is effective at lower temperatures.
Step-by-Step Methodology:
-
Dissolution: Dissolve the indazole-3-carboxylate starting material (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio v/v) to create a 0.1-0.2 M solution. The THF ensures solubility of the organic ester.
-
Addition of Base: To the stirred solution at 0 °C (ice-water bath), add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.5–3.0 equiv.) dissolved in a minimal amount of water.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting ester spot.
-
Workup - The Critical Step:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Prepare a separate flask containing a chilled (0 °C), stirred solution of 1 M citric acid or 1 N hydrochloric acid (HCl).
-
Slowly add the basic reaction mixture dropwise to the cold acidic solution. Monitor the pH of the acidic solution, ensuring it remains below pH 4 to fully protonate the carboxylate.
-
This "reverse addition" prevents localized heating and minimizes the exposure of the sensitive product to harsh conditions.[7]
-
-
Isolation:
-
The indazole-3-carboxylic acid product will often precipitate as a solid upon acidification. If so, stir the slurry at 0 °C for 30-60 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water and then a minimal amount of a non-polar solvent (like hexanes or diethyl ether) to remove organic impurities.
-
If the product remains in solution, extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Drying: Dry the isolated product under vacuum. Avoid high temperatures.
Data Summary: Comparison of Hydrolysis Conditions
The following table summarizes common conditions and their likely outcomes, providing a clear rationale for our recommended protocol.
| Condition | Base | Solvent | Temperature | Typical Outcome & Rationale |
| Preferred | LiOH | THF / H₂O | 0 °C to RT | High yield of acid. Mild conditions minimize thermal stress, preventing decarboxylation.[1] |
| Alternative | NaOH | MeOH / H₂O | 0 °C to RT | Good yield of acid. A viable alternative if LiOH is not available. Still requires careful temperature control. |
| Harsh | NaOH or KOH | H₂O or EtOH | Reflux (≥80 °C) | High risk of decarboxylation. Elevated temperatures are known to promote the loss of CO₂ from the indazole ring system.[5][8] |
| Acidic | H₂SO₄ or HCl | H₂O / Dioxane | Reflux (≥80 °C) | High risk of decarboxylation. Acid-catalyzed hydrolysis requires heat, which is a primary driver for decarboxylation.[2][9] |
Section 3: Troubleshooting Guide
Even with the best protocols, challenges can arise. This section addresses common problems in a Q&A format.
Q: My reaction is complete by TLC/LCMS, but upon workup, I only isolated the decarboxylated indazole. What happened?
A: This is a classic sign that decarboxylation occurred either at the end of the reaction or during workup.
-
Cause 1: Residual Heat. Was the reaction inadvertently heated? Even a slight warming above room temperature for an extended period can be detrimental.
-
Cause 2: Workup Issues. The most likely culprit is the acidification step. Adding acid to the basic mixture can generate significant heat. If done too quickly or with concentrated acid, the localized temperature spike can instantly decarboxylate the newly formed acid.
-
Solution: Strictly follow the workup procedure in Protocol 1. Always add your reaction mixture to a chilled, dilute acid solution, never the other way around.
Q: My crude NMR shows a mixture of the desired acid and the decarboxylated byproduct. How can I improve the selectivity?
A: This indicates that decarboxylation is competing with hydrolysis during the reaction itself.
-
Solution 1: Lower the Temperature. If you ran the reaction at room temperature, try running it entirely at 0-5 °C. The reaction will be slower, but selectivity for hydrolysis should increase dramatically.
-
Solution 2: Reduce Base Equivalents. While a slight excess of base is needed, a large excess could create a harsher environment. Try reducing the equivalents of LiOH to 1.2-1.5.
-
Solution 3: Shorter Reaction Time. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from degrading over time.
Caption: A troubleshooting flowchart for hydrolysis issues.
Section 4: Advanced Strategies & FAQs
When standard hydrolysis is challenging, alternative synthetic routes or protective chemistries may be necessary.
Q: Are there alternatives to ester hydrolysis for synthesizing indazole-3-carboxylic acids directly?
A: Yes. If the ester starting material is difficult to hydrolyze cleanly, a more direct synthesis of the acid may be preferable. One effective method is the direct carboxylation of a protected indazole. This typically involves:
-
N-protection of the indazole (e.g., with a SEM group).[10]
-
Regioselective lithiation at the C3 position using a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C).
-
Quenching the resulting organolithium intermediate with solid carbon dioxide (dry ice) or a stream of CO₂ gas.[7]
-
Acidic workup and deprotection to yield the desired indazole-3-carboxylic acid.
This route completely bypasses the problematic hydrolysis step but requires additional synthetic steps.
Q: Would an N-H protecting group help stabilize the molecule during hydrolysis?
A: Potentially, yes. Protecting the indazole N-H can alter the electronic properties of the heterocyclic ring, which may increase the stability of the 3-carboxylate functionality. A group like 2-(trimethylsilyl)ethoxymethyl (SEM) is an excellent candidate as it is stable to the basic conditions required for hydrolysis but can be cleanly removed later with fluoride sources (like TBAF) or mild acid.[10] However, this strategy adds two steps to the sequence (protection and deprotection), so it should be considered when milder hydrolysis conditions fail.
Caption: Decision workflow for selecting a synthetic strategy.
References
-
Baran, P. S., & Shenvi, R. A. (2009). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 86, 86-95.
-
Reddy, T. R., & Kumar, M. S. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1056-1063.
-
BenchChem (2025). Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
-
ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
-
Duncton, M. A. J., & Fevig, T. L. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). U.S. Patent Application No. 12/986,591.
-
Ishizumi, K., Inaba, S., & Yamamoto, H. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2706.
-
Sun, C., & Duncia, J. V. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic Letters, 8(15), 3243–3245.
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Gale, D. J., & Wilshire, J. F. K. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 26(12), 2683-2695.
-
The Organic Chemistry Tutor. (2026). Base Catalyzed Hydrolysis of an Ester. YouTube. (Note: A generic placeholder as the original link might be transient).
-
Scilit. (n.d.). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.
-
Zhang, Y., & Li, C. (2015). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron Letters, 56(34), 4874-4877.
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
Sources
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- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Base-catalysed hydrolysis of esters is irreversible [ns1.almerja.com]
- 4. youtube.com [youtube.com]
- 5. scilit.com [scilit.com]
- 6. connectsci.au [connectsci.au]
- 7. derpharmachemica.com [derpharmachemica.com]
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- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Regioisomers of 7-Methoxyindazole Derivatives by HPLC
Welcome to the technical support center for the chromatographic resolution of 7-methoxyindazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to reflect both the theoretical principles and practical challenges encountered in the laboratory.
Introduction to the Challenge
7-methoxyindazole and its derivatives are important scaffolds in medicinal chemistry. Synthetic routes often yield mixtures of regioisomers, such as the N1 and N2 alkylated products, which can have vastly different pharmacological and toxicological profiles. Consequently, their accurate separation and quantification are critical. This guide will walk you through the common hurdles in developing robust HPLC methods for these separations and provide systematic solutions.
Troubleshooting Guide: From Tailing Peaks to Co-elution
This section addresses specific problems you might encounter during method development for separating 7-methoxyindazole regioisomers.
Problem 1: My 7-methoxyindazole regioisomers are co-eluting or showing very poor resolution (Rs < 1.5) on a standard C18 column.
This is the most common challenge. The subtle structural differences between regioisomers often do not provide enough difference in hydrophobicity for effective separation on a standard C18 phase.
Root Cause Analysis & Solution Workflow
Poor resolution is fundamentally a selectivity problem. Your analytical goal is to manipulate the chromatography system to better differentiate between the isomers.
***dot graph TD { A[Start: Poor Resolution on C18] --> B{Initial Check}; B --> C[Optimize Mobile Phase]; B --> D[Change Stationary Phase]; C --> E{Still Poor Resolution?}; D --> F[Optimize Mobile Phase for New Column]; E --> D; F --> G{Success?}; G --> H[End: Method Optimized]; E --> I[Consider Alternative Modes]; G --> F; I --> F; subgraph "Phase 1: Mobile Phase Tuning" C; end subgraph "Phase 2: Stationary Phase Screening" D; end subgraph "Phase 3: Advanced Strategies" I; end
} dot*** Caption: Troubleshooting workflow for poor resolution.
Detailed Solutions:
1. Inappropriate Stationary Phase:
-
Scientific Rationale: Standard C18 columns primarily separate based on hydrophobicity. Regioisomers often have very similar hydrophobicities. To improve separation, you need a stationary phase that offers alternative interaction mechanisms.
-
Recommended Action: Switch to a stationary phase that promotes π-π interactions. The aromatic indazole core of your analytes makes this an effective strategy.[1][2]
-
Phenyl-Hexyl or Biphenyl Phases: These are excellent first choices. The phenyl groups on the stationary phase will interact with the electron-rich aromatic system of the indazole derivatives, providing a selective retention mechanism beyond simple hydrophobicity.[1][2]
-
Pentafluorophenyl (PFP) Phases: These phases offer a combination of hydrophobic, aromatic, and dipole-dipole interactions, which can be highly effective for separating positional isomers.
-
Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) Phases: These columns provide strong π-π interactions and are specifically designed for separating structural isomers.[3]
-
2. Suboptimal Mobile Phase Composition:
-
Scientific Rationale: The choice of organic modifier and additives can significantly alter selectivity.[4] Different organic solvents modulate how the analyte interacts with the stationary phase.[5][6]
-
Recommended Actions:
-
Switch Organic Modifier: If you are using acetonitrile, try methanol, and vice-versa. Methanol is a hydrogen-bond donor, while acetonitrile is a strong dipole. This difference can change the elution order or improve resolution, especially on phenyl-based columns.[5]
-
Adjust pH: If your 7-methoxyindazole derivatives have ionizable functional groups (e.g., a basic side chain), their retention will be highly sensitive to the mobile phase pH.[7] Adjusting the pH to be at least 2 units away from the pKa of the analytes will ensure they are in a single ionic state (either fully ionized or fully unionized), leading to sharper peaks and more stable retention times.[7]
-
Ternary Mobile Phases: For particularly difficult separations, adding a third solvent like tetrahydrofuran (THF) or isopropanol (IPA) in small percentages (2-5%) can dramatically improve selectivity.[8]
-
3. Ineffective Elution Program:
-
Scientific Rationale: An isocratic elution may not provide sufficient resolution if the isomers have very similar retention times. A gradient can help to sharpen peaks and improve the separation.
-
Recommended Action:
-
Implement a Shallow Gradient: If an isocratic method fails, switch to a shallow gradient elution. A slow, gradual increase in the organic solvent concentration can effectively resolve closely eluting peaks.
-
Start with a Scouting Gradient: A fast gradient (e.g., 5% to 95% organic in 10 minutes) can help you determine the approximate elution conditions, which you can then use to build a more optimized, shallower gradient.
-
Problem 2: I am observing significant peak tailing for my regioisomers.
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the sample solvent.
Root Cause Analysis & Solution Workflow
***dot graph TD { A[Start: Peak Tailing] --> B{Initial Checks}; B --> C[Check Sample Solvent]; B --> D[Address Secondary Interactions]; B --> E[Check for Column Overload]; C --> F{Resolved?}; D --> F; E --> F; F --> G[End: Symmetrical Peaks]; F --> A;
} dot*** Caption: Troubleshooting workflow for peak tailing.
Detailed Solutions:
1. Secondary Interactions with the Stationary Phase:
-
Scientific Rationale: Residual, un-capped silanol groups on the silica support of the stationary phase can interact with basic nitrogen atoms in the indazole ring, causing peak tailing.[5]
-
Recommended Actions:
-
Add a Competing Base: For basic analytes, add a small amount (0.05-0.1%) of a competing base like triethylamine (TEA) or diethylamine (DEA) to the mobile phase. These additives will bind to the active silanol sites and prevent them from interacting with your analyte.[9]
-
Use a Low-pH Mobile Phase: Lowering the pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their ability to interact with the analytes.[2] This also protonates basic analytes, which can improve peak shape.
-
2. Mismatch Between Sample Solvent and Mobile Phase:
-
Scientific Rationale: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion and tailing.[10]
-
Recommended Action: As a best practice, always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.
3. Column Overload:
-
Scientific Rationale: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, tailing peaks.
-
Recommended Action: Reduce the injection volume or the concentration of your sample and re-inject.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for 7-methoxyindazole regioisomers?
A1: A systematic approach is key.
-
Column Selection: Start with a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm particle size). This phase provides alternative selectivity to a standard C18.[1][2]
-
Mobile Phase Screening: Prepare two primary mobile phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B1: Acetonitrile
-
Mobile Phase B2: Methanol
-
-
Initial Gradient: Run a scouting gradient (e.g., 10-90% B over 15 minutes) with both acetonitrile and methanol to see which organic modifier provides better selectivity.
-
Optimization: Based on the scouting run, refine the gradient. If resolution is still poor, consider adjusting the pH or using a different stationary phase as detailed in the troubleshooting guide.
Q2: My 7-methoxyindazole derivative is chiral. How does this affect method development?
A2: If your molecule has a chiral center, you will be dealing with both regioisomers and enantiomers. This requires a more complex separation strategy.
-
Direct Approach (Chiral HPLC): This is the most common method.[11] You will need to use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) are a good starting point and can be screened using normal-phase (Hexane/IPA) or reversed-phase conditions.[11][12]
-
Indirect Approach: This involves derivatizing your enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like a C18 or Phenyl-Hexyl).[13] This approach is less common but can be useful if direct chiral HPLC fails.
-
Coupled Column Approach: For complex mixtures containing both diastereomers and enantiomers, you can couple an achiral column (to separate the regioisomers) in series with a chiral column (to separate the enantiomers).[14]
Q3: How do I confirm the identity of the separated regioisomer peaks?
A3: Chromatographic separation alone is not sufficient for identification. You must use spectroscopic techniques.
-
Fraction Collection: Collect the eluent corresponding to each peak from your HPLC.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most definitive method. 1H and 13C NMR spectra will show distinct differences in chemical shifts and coupling patterns for the different regioisomers. Techniques like NOESY can confirm through-space correlations that differentiate isomers.
-
Mass Spectrometry (MS): While regioisomers have the same mass, their fragmentation patterns in tandem MS (MS/MS) can sometimes be different, aiding in their identification.[9] Coupling your HPLC to a mass spectrometer (LC-MS) is a powerful analytical tool.
Q4: Can temperature be used to improve the separation?
A4: Yes, temperature is a valuable parameter for optimizing selectivity.
-
Scientific Rationale: Changing the column temperature affects the thermodynamics of the analyte-stationary phase interactions. Even small changes in temperature (e.g., from 25°C to 40°C) can alter the retention times of the regioisomers differently, potentially improving resolution.
-
Recommended Action: Experiment with different column temperatures within the stable range of your column (typically 20-60°C). A column oven is essential for this to ensure reproducible results.[10]
Experimental Protocols & Data
Protocol 1: Generic Screening Method for Achiral Regioisomer Separation
This protocol provides a starting point for separating non-chiral 7-methoxyindazole regioisomers.
-
HPLC System: Any standard HPLC or UHPLC system with a binary or quaternary pump and a UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (or the λmax of your compounds).
-
Injection Volume: 5 µL.
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Table 1: Example Impact of Mobile Phase on Selectivity (α)
This table illustrates how changing chromatographic parameters can affect the selectivity between two hypothetical 7-methoxyindazole regioisomers.
| Stationary Phase | Organic Modifier | Additive | Selectivity (α) | Resolution (Rs) |
| C18 | Acetonitrile | 0.1% FA | 1.02 | 0.6 |
| C18 | Methanol | 0.1% FA | 1.05 | 0.9 |
| Phenyl-Hexyl | Acetonitrile | 0.1% FA | 1.12 | 2.1 |
| Phenyl-Hexyl | Methanol | 0.1% FA | 1.09 | 1.7 |
| Phenyl-Hexyl | Acetonitrile | 0.1% TEA | 1.08 | 1.5 (peak shape improved) |
Data is illustrative and demonstrates typical trends.
References
-
15 (RSC Publishing)
-
1 (Element Lab Solutions)
-
2 (Element Lab Solutions)
-
8 (PubMed)
-
9 (Benchchem)
-
14 (Sigma-Aldrich)
-
3 (Nacalai Tesque)
-
11 (LCGC International)
-
(ResearchGate)
-
13 (Chiralpedia)
-
4 (Phenomenex)
-
7 (Industry news)
-
12 (I.B.S.)
-
5 (Phenomenex)
-
6 (ResearchGate)
-
10 (HALO Columns)
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- 3. nacalai.com [nacalai.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. aapco.org [aapco.org]
- 6. researchgate.net [researchgate.net]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. Mobile-phase selection for isomer selectivity in reversed-phase liquid chromatography: Evaluation of conventional and green, binary and ternary mobile phases for the separation of carvacrol and thymol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. halocolumns.com [halocolumns.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.today [hplc.today]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability and Handling of Methyl 4-Amino-7-Methoxy-1H-Indazole-3-Carboxylate in Basic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate. This document provides in-depth guidance for researchers, chemists, and drug development professionals on the stability and handling of this heterocyclic building block under basic conditions. We will explore the primary chemical transformations, offer troubleshooting advice for common experimental challenges, and provide validated protocols to ensure procedural success.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the behavior of methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate in the presence of a base.
Q1: What is the primary reaction of methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate under basic conditions?
Answer: The primary and most significant reaction is the hydrolysis of the methyl ester functional group to form the corresponding carboxylate salt. This reaction is known as saponification .[1][2] The reaction is typically carried out using an alkali metal hydroxide, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol or tetrahydrofuran (THF) to ensure solubility.[3]
The overall transformation is as follows: Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate → (Base, H₂O) → 4-amino-7-methoxy-1H-indazole-3-carboxylate salt
Upon acidic workup, the carboxylate salt is protonated to yield the final product, 4-amino-7-methoxy-1H-indazole-3-carboxylic acid.
Q2: Why is the saponification of this ester considered an irreversible process?
Answer: The saponification reaction is practically irreversible due to a highly favorable acid-base equilibrium that occurs as the final step.[1][2] The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide ion (⁻OCH₃) as the leaving group and forming the carboxylic acid.
However, the methoxide ion is a much stronger base (the pKa of its conjugate acid, methanol, is ~16) than the carboxylate product. It immediately deprotonates the newly formed carboxylic acid (pKa ~4-5), generating methanol and the highly stable carboxylate anion.[2] This final proton transfer step is thermodynamically downhill and drives the entire reaction to completion, preventing the reformation of the ester under basic conditions.[1]
Caption: The irreversible three-step mechanism of saponification.
Q3: What factors influence the rate of hydrolysis?
Answer: Several factors critically affect the reaction rate:
-
Base Concentration & Strength: Higher concentrations of a strong base (e.g., NaOH, KOH) will accelerate the reaction.
-
Temperature: Increasing the reaction temperature significantly increases the rate of hydrolysis. Many saponifications are performed at elevated temperatures (e.g., 50-100°C) to reduce reaction times.[4]
-
Solvent System: The choice of solvent is crucial for ensuring that both the ester (often organic-soluble) and the hydroxide base (water-soluble) are in the same phase. A mixture of water and a miscible organic solvent like THF, methanol, or ethanol is standard.[3]
-
Substrate Structure: The electronic properties of the indazole ring influence the reactivity of the ester. The 4-amino and 7-methoxy groups are electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially making the reaction slower compared to an unsubstituted analogue.
Q4: Are there potential side reactions or degradation pathways for the indazole core?
Answer: The indazole ring system is generally robust under typical saponification conditions. The N-H proton of the indazole is weakly acidic and can be deprotonated by a strong base, but this N-anion is typically stable and does not lead to decomposition. The primary concern is typically incomplete reaction or issues during workup rather than degradation of the heterocyclic core. The amino and methoxy functional groups are also stable under these conditions. However, excessively harsh conditions (e.g., very high temperatures for prolonged periods) should be avoided as they can lead to undefined decomposition products.
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the basic hydrolysis of methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate.
Caption: A logical workflow for troubleshooting common saponification issues.
Issue: Incomplete or Slow Reaction
| Probable Cause | Recommended Solution | Scientific Rationale |
| Insufficient Base | Increase the equivalents of base (e.g., from 1.5 to 3-5 equivalents). | Saponification is a bimolecular reaction. Increasing the concentration of the hydroxide nucleophile will increase the reaction rate according to the principles of chemical kinetics. |
| Low Reaction Temperature | Increase the temperature. A good starting point is 50-60°C. Refluxing may be necessary in some cases. | The rate of most organic reactions doubles for every 10°C increase in temperature. Providing thermal energy helps overcome the activation energy barrier. |
| Poor Solubility | Add a co-solvent such as Tetrahydrofuran (THF) or 1,4-Dioxane to the aqueous methanol/ethanol. | For the reaction to occur, the ester and the hydroxide ions must be in the same phase. Co-solvents create a homogeneous solution, maximizing the effective concentrations of the reactants.[3] |
Issue: Difficult Product Isolation or Low Yield
| Probable Cause | Recommended Solution | Scientific Rationale |
| Product Precipitation | After acidification, if the carboxylic acid precipitates, ensure the pH is low enough (pH 3-4) for complete protonation. Cool the mixture in an ice bath to maximize precipitation. | The carboxylate salt is typically water-soluble, while the protonated carboxylic acid is often much less soluble in aqueous media. Maximum precipitation occurs at a pH well below the pKa of the carboxylic acid. |
| Emulsion During Extraction | Add saturated aqueous NaCl (brine) to the aqueous layer during work-up. | Brine increases the ionic strength of the aqueous phase, which helps to break up emulsions by decreasing the mutual solubility of the organic and aqueous layers. |
| Product Remains in Aqueous Layer | After acidification, if the product does not precipitate, it may still be water-soluble. Saturate the aqueous layer with NaCl and perform multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). | Salting out increases the polarity of the aqueous phase, "forcing" the less polar organic product into the organic layer and improving extraction efficiency. |
Section 3: Validated Experimental Protocols
These protocols provide a reliable starting point for the successful saponification of methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate.
Protocol 1: Standard Saponification Using Lithium Hydroxide
This method is widely applicable and uses a milder base, which is often preferable for complex heterocyclic molecules.[3]
Materials:
-
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio). A typical concentration is 0.1-0.5 M.
-
Addition of Base: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to 40-50°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all starting material is consumed (see Protocol 2).
-
Quenching & Solvent Removal: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring to acidify the mixture to pH 3-4. A precipitate of the carboxylic acid product should form.
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water and dry under vacuum.
-
If no solid forms: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product.
-
Protocol 2: Monitoring Reaction Progress by HPLC
Objective: To quantitatively determine the conversion of the starting material ester to the carboxylic acid product.
HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Example Gradient: Start at 10% A, ramp to 90% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: At each time point, withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Quench: Immediately quench the aliquot in a vial containing ~1 mL of a 50:50 acetonitrile/water mixture. This stops the reaction and dilutes the sample.
-
Analysis: Inject the diluted sample onto the HPLC system. The starting ester will have a longer retention time (more hydrophobic) than the product carboxylic acid (more polar).
-
Assessment: The reaction is complete when the peak corresponding to the starting material is no longer detectable.
References
- Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid deriv
- Methyl Esters and Deriv
- Practical synthesis of 1H-indazole-3-carboxylic acid and its deriv
- Basic Hydrolysis of Esters - Saponific
- Saponification of Esters. Organic Chemistry Tutor.
- The Chemistry Behind Your Soap. CheMondis Blog. (2024).
Sources
Validation & Comparative
1H NMR spectrum analysis of methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate
Technical Analysis & Solvent Performance Guide: 1H NMR of Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate
Executive Summary
Objective: This guide provides a comparative technical analysis of the 1H NMR profile for methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate , a critical intermediate in kinase inhibitor development.
The Analytical Challenge: The 4-amino-7-methoxyindazole scaffold presents unique characterization hurdles:
-
Labile Protons: The N1-H and C4-NH₂ protons are highly sensitive to solvent exchange and hydrogen bonding.
-
Regioisomerism: Confirming the N1-tautomer (vs. N2) and the successful reduction of the 4-nitro precursor.
-
Solubility: The planar, electron-rich core aggregates in non-polar solvents, causing signal broadening.
The Solution: This guide compares the product’s spectral performance against its synthetic precursor (4-nitro analog) and evaluates Solvent Systems (DMSO-d₆ vs. CDCl₃) to establish a Gold Standard Quality Control (QC) protocol.
Structural Analysis & Theoretical Shifts
Before analyzing the spectrum, we must map the proton environments. The molecule is a 1,2,3,4-tetrasubstituted benzene ring fused to a pyrazole.
| Position | Group | Proton Type | Electronic Environment | Predicted Shift (δ ppm) | Multiplicity |
| 1 | Indazole NH | Labile | Exchangeable, H-bond donor | 12.0 – 13.5 | Broad Singlet |
| 3 | COOCH₃ | Methyl | Ester (Electron withdrawing) | 3.80 – 3.95 | Singlet |
| 4 | NH₂ | Labile | Amine (Electron donating) | 5.0 – 6.5 | Broad Singlet |
| 5 | Ar-H | Aromatic | Ortho to NH₂ (Shielded) | 6.1 – 6.4 | Doublet (J≈8Hz) |
| 6 | Ar-H | Aromatic | Ortho to OMe (Shielded) | 6.5 – 6.8 | Doublet (J≈8Hz) |
| 7 | OCH₃ | Methyl | Methoxy (Electron donating) | 3.90 – 4.05 | Singlet |
Critical Insight: The H5 and H6 protons form an AB system (or AX). H5 is significantly upfield shifted due to the strong resonance donation from the adjacent C4-amino group.
Comparative Analysis: Product vs. Alternatives
Comparison A: Chemical Validation (Product vs. Precursor)
The most robust QC method is comparing the product to its precursor: methyl 4-nitro-7-methoxy-1H-indazole-3-carboxylate . This validates the reduction step (e.g., Fe/AcOH or H₂/Pd).
Performance Metric: Chemical Shift Delta (Δδ) of Aromatic Protons.[1]
| Feature | Alternative: 4-Nitro Precursor | Product: 4-Amino Target | Performance Delta |
| C4 Substituent | Nitro (-NO₂) | Amino (-NH₂) | Functional Switch |
| Electronic Effect | Strong Withdrawing (Deshielding) | Strong Donating (Shielding) | Inversion of Polarity |
| H5 Proton Shift | ~7.8 – 8.2 ppm (Downfield) | ~6.2 ppm (Upfield) | Δ ≈ 1.8 ppm (Massive Shift) |
| H6 Proton Shift | ~7.2 ppm | ~6.7 ppm | Δ ≈ 0.5 ppm |
| Validation Status | Starting Material | Target Molecule | Confirmed by H5 Shift |
Scientist’s Note: If you see peaks remaining in the 7.8–8.2 ppm region, your reduction is incomplete. The appearance of the H5 doublet at ~6.2 ppm is the definitive "Go/No-Go" signal for batch release.
Comparison B: Solvent System Performance (DMSO-d₆ vs. CDCl₃)
Choosing the right solvent is critical for visualizing the labile NH and NH₂ protons.
| Parameter | Solvent A: DMSO-d₆ (Recommended) | Solvent B: CDCl₃ (Alternative) | Verdict |
| Solubility | Excellent (High Polarity) | Moderate to Poor (Aggregation risk) | DMSO Wins |
| Indazole NH (N1-H) | Sharp/Visible (~13.0 ppm) | Broad/Invisible (Exchange/Broadening) | DMSO Wins |
| Amino Group (NH₂) | Distinct Broad Singlet (~5.8 ppm) | Often merges with baseline or shifts | DMSO Wins |
| Signal Separation | Good separation of OMe/COOMe | Potential overlap of methyls | DMSO Wins |
| Water Peak | ~3.33 ppm (Can interfere with OMe) | ~1.56 ppm (Clear of region) | CDCl₃ Wins |
Experimental Protocol: The "Self-Validating" Workflow
This protocol ensures reproducibility and minimizes artifacts like rotamer broadening.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Why? DMSO disrupts intermolecular H-bonding, sharpening the NH signals.
-
-
Additives: Do NOT add TMS if analyzing the aromatic region strictly; residual solvent peaks (DMSO quintet @ 2.50 ppm) are more reliable internal standards for this polarity.
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of labile protons.
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .
-
Reasoning: Indazole N-H protons have long T1 relaxation times. Short D1 leads to integration errors (underestimating the NH).
-
-
Scans (NS): 16 (Routine) or 64 (High Resolution/Impurity checks).
-
Temperature: 298 K (25°C).
Step 3: Processing
-
Window Function: Exponential Multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is required for the broad Indazole NH peak.
Visualization: Analytical Decision Matrix
The following diagram illustrates the logical flow for characterizing this molecule, including decision points for solvent selection and impurity flagging.
Caption: Figure 1. Analytical workflow for validating 4-amino-7-methoxyindazole derivatives, prioritizing solvent selection and H5 chemical shift monitoring.
Troubleshooting & Interpretation
Issue: Missing Indazole NH (N1-H)
-
Cause: Chemical exchange with water in the solvent or rapid tautomerism.
-
Fix: Dry the sample (vacuum oven) and use a fresh ampoule of DMSO-d₆. Run the spectrum at a lower temperature (e.g., 280 K) to slow down exchange.
Issue: Broad Aromatic Peaks
-
Cause: Restricted rotation or aggregation.[2]
-
Fix: This scaffold is flat and stacks easily. Dilute the sample (1 mg in 0.7 mL) to reduce aggregation-induced broadening.
Issue: Regioisomer Confusion (N1 vs N2)
-
Validation: While 1H NMR shows the protons, 2D NOESY is required to distinguish N1-H vs N2-H tautomers.
-
N1-H will show an NOE correlation to the H7 (Methoxy) or H6 region (weakly), but primarily to the H7-OMe group if spatially close (though geometry makes this rare).
-
Correction: Actually, N1-H is far from C7. The definitive NOE for N1-alkylation is between N1-R and H7. For the free base (N-H), the chemical shift is the best indicator (N1-H is typically 13.0+ ppm, N2-H is often upfield).
-
References
-
Compound Interest. (2015).[2] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Reich, H. J. (2022). Structure Determination Using NMR: Chemical Shifts of Indazoles. University of Wisconsin-Madison. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
Sources
A Comparative Guide to HPLC Purity Assay Methods for Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate
Introduction
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as the presence of impurities can adversely affect the safety, efficacy, and stability of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is the quintessential analytical technique for assessing the purity of these small molecules due to its high resolution, sensitivity, and quantitative accuracy.[2]
This guide provides an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity determination of methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate. We will explore a robust, isocratic method suitable for routine quality control and a high-resolution gradient method designed for comprehensive impurity profiling during process development and stability testing. The narrative explains the scientific rationale behind the selection of columns, mobile phases, and detection parameters, grounding the protocols in established chromatographic principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[3][4]
Methodology Comparison: A Tale of Two Selectivities
The choice of an HPLC method is dictated by its intended purpose.[1] For routine analysis, speed and robustness are key, while for in-depth impurity profiling, maximizing peak resolution is the primary objective. The two methods presented here are designed to meet these distinct needs.
-
Method A: Robust Isocratic RP-HPLC on C18. This method employs a traditional C18 stationary phase, the workhorse of reversed-phase chromatography, with an isocratic mobile phase.[5][6] It is designed for rapid and reproducible analysis, ideal for monitoring the purity of known compounds against established specifications. The separation is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains.
-
Method B: High-Resolution Gradient RP-HPLC on Phenyl-Hexyl. This method utilizes a Phenyl-Hexyl stationary phase and a gradient elution program. The phenyl group in the stationary phase offers alternative selectivity through π-π interactions with the aromatic indazole ring of the analyte and its potential impurities.[7] This, combined with the resolving power of a gradient elution, makes it highly effective for separating structurally similar compounds, unknown impurities, and degradation products.[8][9]
Experimental Workflow
The overall process for purity analysis by either method follows a standardized workflow, from initial sample preparation to final data interpretation. Adherence to a consistent protocol is critical for generating reliable and reproducible results.
Caption: General experimental workflow for HPLC purity analysis.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for implementing both HPLC methods.
Instrumentation and General Reagents
-
HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, thermostatted column compartment, and a Photo Diode Array (PDA) detector.[10]
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Sample: Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate reference standard and test sample.
Method A: Robust Isocratic RP-HPLC (C18)
This protocol is optimized for speed and routine quality control.
1. Mobile Phase Preparation:
- Prepare a solution of 0.1% (v/v) formic acid in water.
- The mobile phase is a pre-mixed solution of Acetonitrile : 0.1% Formic Acid in Water (45:55, v/v) .
- Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.[11]
2. Sample Preparation:
- Prepare a stock solution of the reference standard and sample at 1.0 mg/mL in methanol.
- Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
- Filter the final solution through a 0.22 µm syringe filter prior to injection.
3. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: PDA detector, monitoring at 254 nm, with spectral acquisition from 200-400 nm.[12][13]
- Run Time: 15 minutes.
Method B: High-Resolution Gradient RP-HPLC (Phenyl-Hexyl)
This protocol is designed for maximum separation of closely eluting and unknown impurities.
1. Mobile Phase Preparation:
- Mobile Phase A: 0.1% (v/v) formic acid in water.
- Mobile Phase B: Acetonitrile.
- Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly.
2. Sample Preparation:
- Prepare a stock solution of the reference standard and sample at 1.0 mg/mL in methanol.
- Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
- Filter the final solution through a 0.22 µm syringe filter prior to injection.
3. Chromatographic Conditions:
- Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.
- Flow Rate: 1.2 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 5 µL.
- Detection: PDA detector, monitoring at 254 nm, with spectral acquisition from 200-400 nm.
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 90 | 10 | | 15.0 | 40 | 60 | | 18.0 | 10 | 90 | | 20.0 | 10 | 90 | | 20.1 | 90 | 10 | | 25.0 | 90 | 10 |
Comparative Data Analysis
To illustrate the performance differences, the following table presents hypothetical data obtained from analyzing a sample containing the main compound and two known impurities (Impurity 1: a more polar starting material; Impurity 2: a less polar, structurally similar byproduct).
| Parameter | Method A (Isocratic C18) | Method B (Gradient Phenyl-Hexyl) |
| Retention Time (Main Peak) | 6.85 min | 12.52 min |
| Retention Time (Impurity 1) | 3.12 min | 5.78 min |
| Retention Time (Impurity 2) | 7.21 min | 13.15 min |
| Resolution (Main Peak / Impurity 2) | 1.4 | 3.8 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 |
| Analysis Time | 15 min | 25 min |
| Purity (% Area) | 99.25% | 99.18% |
Data Interpretation:
-
Resolution: Method B provides significantly better resolution (3.8) between the main peak and the closely eluting Impurity 2 compared to Method A (1.4).[8] A resolution value of <1.5, as seen in Method A, indicates incomplete separation, which can lead to inaccurate purity assessment. The ICH guidelines generally recommend a resolution of >2.0 for baseline separation.[3][14]
-
Peak Shape: The tailing factor is improved in Method B (1.1) compared to Method A (1.3), indicating better chromatographic performance and more symmetrical peaks. This is often a result of the optimized gradient and alternative column chemistry.
-
Analysis Time: Method A is considerably faster (15 minutes) than Method B (25 minutes), making it more suitable for high-throughput environments once the impurity profile is well-understood.
-
Purity Calculation: The calculated purity is slightly different between the two methods. The poor resolution in Method A likely leads to co-elution, causing an overestimation of the main peak's area and an underestimation of Impurity 2. Method B provides a more accurate quantitative result due to superior separation.
Rationale for Method Selection
The choice between a simple isocratic method and a more complex gradient method depends on the analytical objective. This decision is a balance between the need for speed and the requirement for comprehensive separation.
Caption: Logic diagram for selecting the appropriate HPLC method.
Discussion: The Science of Separation
Column Chemistry: The C18 column in Method A separates compounds based on hydrophobicity.[6] For a molecule like methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate, which has both non-polar (indazole ring) and polar (amino, methoxy) features, a C18 column provides adequate retention. However, if an impurity has very similar hydrophobicity, a C18 column may fail to resolve it. The Phenyl-Hexyl column in Method B introduces an additional separation mechanism: π-π interactions.[7] The electron-rich phenyl rings of the stationary phase can interact with the aromatic indazole ring of the analyte, providing a different selectivity that is often effective at separating isomers or structurally related compounds that are difficult to resolve on a C18 column alone.
Mobile Phase and Gradient Elution: The use of formic acid in the mobile phase is critical. It acidifies the eluent, ensuring that the basic amino group on the analyte is consistently protonated.[15] This prevents peak tailing and leads to sharp, symmetrical peaks. The isocratic elution in Method A is simple and robust but is a compromise; the mobile phase strength is constant, which may not be optimal for all compounds in the sample.[8] In contrast, the gradient elution in Method B starts with a high percentage of the aqueous phase to retain and resolve polar impurities, then gradually increases the organic solvent concentration to elute the main component and less polar impurities with good peak shape.[9]
The Role of the PDA Detector: A standard UV detector measures absorbance at a single wavelength.[16] A Photo Diode Array (PDA) or Diode Array Detector (DAD) captures the entire UV-Vis spectrum at every point in the chromatogram.[13] This is indispensable for a purity assay because it allows for peak purity analysis.[12] By comparing the spectra taken from the upslope, apex, and downslope of a peak, one can determine if the peak represents a single, pure compound. If an impurity co-elutes, the spectra will differ across the peak, and the peak purity algorithm will fail.[17] This provides a much higher level of confidence in the reported purity value than area percentage alone.
Conclusion
Both the robust isocratic C18 method and the high-resolution gradient Phenyl-Hexyl method have their place in the analytical laboratory.
-
Method A is the preferred choice for routine quality control testing where speed and efficiency are paramount and the impurity profile is well-characterized.
-
Method B is essential during drug development, for the analysis of stability samples, and for reference standard characterization. Its superior resolving power and alternative selectivity provide a more accurate and comprehensive picture of the sample's purity, ensuring that even trace-level and closely-eluting impurities are detected and quantified.[9]
Ultimately, the development of a robust and reliable HPLC purity assay requires a thorough understanding of the analyte's chemistry and the principles of chromatography. By selecting the appropriate column and mobile phase conditions, and by leveraging the power of modern detectors like the PDA, scientists can confidently ensure the quality and safety of pharmaceutical products.
References
- Vertex AI Search. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- Phenomenex. (2025). Types of HPLC Detectors.
- Pandey, P. K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
- Shimadzu. (2013). Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector.
- QbD Group. (2025). The Eyes of HPLC: Strategic Use of Detectors.
- Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
- Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
- Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- SIELC Technologies. (2018). Separation of Indazole on Newcrom R1 HPLC column.
- PMC. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
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A Technical Guide to the Structural and Physicochemical Landscape of Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional architecture of a molecule is paramount. This knowledge underpins structure-activity relationship (SAR) studies, informs the design of next-generation therapeutics, and is critical for patent protection. This guide focuses on methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate, a substituted indazole with significant potential in medicinal chemistry.
While a definitive single-crystal X-ray structure for this specific molecule is not yet publicly available in crystallographic databases, this guide provides a comprehensive comparative analysis. By examining structurally related analogs, predicted physicochemical properties, and established experimental workflows, we can construct a robust understanding of its likely structural features and provide a roadmap for its empirical characterization.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
The indazole core, a fusion of a benzene and a pyrazole ring, is a well-established "privileged structure" in medicinal chemistry. Its rigid, planar nature and ability to participate in a variety of non-covalent interactions, particularly hydrogen bonding, make it an ideal scaffold for engaging with biological targets.[1][2] Numerous FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole motif, highlighting its therapeutic relevance, particularly in oncology.[3]
The biological activity of indazole derivatives is diverse, spanning anti-inflammatory, anti-cancer, anti-microbial, and neurological applications.[2][4] This versatility stems from the scaffold's ability to be functionalized at multiple positions, allowing for fine-tuning of its steric and electronic properties to achieve desired target affinity and selectivity.
Molecular Blueprint: Analyzing Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate
The subject of our analysis, methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate (CAS Number: 1448125-93-6), possesses a unique combination of substituents that are expected to significantly influence its chemical behavior and biological activity.
Caption: Key functional groups on the indazole scaffold.
-
4-Amino Group: This primary amine is a strong hydrogen bond donor and is expected to play a crucial role in molecular recognition at a biological target site. Its position on the benzene ring will influence the overall electron density of the aromatic system.
-
7-Methoxy Group: The methoxy group is an electron-donating group that can modulate the pKa of the indazole nitrogen and influence the molecule's lipophilicity and metabolic stability.
-
3-Carboxylate Group: The methyl ester at the 3-position is a key hydrogen bond acceptor. This group is a common feature in many bioactive indazoles and can be crucial for anchoring the ligand in a binding pocket.
Comparative Analysis: Insights from a Structurally Characterized Analog
Another informative analog is 1-Methyl-1H-indole-3-carboxylate , whose crystal structure has been reported.[7] While an indole is not an indazole, the fusion of a five-membered heterocyclic ring to a benzene ring presents a similar planar system. The reported structure shows a planar molecule with intermolecular C-H···O hydrogen bonds forming a sheet-like structure in the crystal lattice.[7] This suggests that our target molecule, with its more potent hydrogen bonding groups (NH2 and C=O), would likely exhibit strong, directional intermolecular interactions, favoring a highly ordered crystalline state.
Table 1: Physicochemical Property Comparison
| Property | Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate | Methyl 4-amino-1H-indazole-6-carboxylate (Isomer) |
| Molecular Formula | C10H11N3O3 | C9H9N3O2 |
| Molecular Weight | 221.22 g/mol | 191.19 g/mol |
| CAS Number | 1448125-93-6 | 885518-51-4[8] |
| Predicted LogP | Not available | 0.501[8] |
| Predicted Water Solubility | Not available | 1.08e-2 g/L[8] |
| Predicted pKa (Acidic) | Not available | 13.1[8] |
| Predicted pKa (Basic) | Not available | 2.96[8] |
Note: Experimental data for the target molecule is limited. Data for the isomeric analog is based on predictions from the EPA CompTox Chemicals Dashboard and is provided for comparative purposes.
Experimental Workflows for Structural Elucidation
For any novel compound entering a drug discovery pipeline, empirical characterization is essential. The following protocols outline the standard, self-validating workflows for obtaining the very data this guide is predicated on.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the gold standard for determining the three-dimensional structure of a molecule. The primary challenge is often obtaining high-quality, single crystals suitable for diffraction.
Protocol:
-
Material Purification: Ensure the compound is of the highest possible purity (>99%) using techniques like column chromatography or recrystallization.
-
Solvent Screening: Screen a wide range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) and solvent mixtures.
-
Crystallization Method:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly and undisturbed over several days.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent in which it is soluble. Place this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully mount one on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map, which is then used to solve and refine the molecular structure.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for elucidating the structure of a molecule in solution, providing information about the connectivity and chemical environment of atoms.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will show the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, which is crucial for piecing together the molecular skeleton.
-
-
Data Interpretation: Analyze the complete set of spectra to assign all proton and carbon signals and confirm the molecular structure. Spectroscopic data for related compounds, such as various indazole-3-carboxamides and methyl indole-3-carboxylate, can serve as valuable references for chemical shift assignments.[9]
Conclusion and Future Outlook
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate stands as a compound of significant interest, built upon a scaffold with proven therapeutic importance. While its definitive crystal structure remains to be published, a detailed analysis of its functional groups and comparison with structurally characterized analogs allows for a robust prediction of its physicochemical properties and intermolecular behavior. The amino and carboxylate functionalities suggest a high potential for forming strong, directional hydrogen bonds, which would dictate its solid-state packing and its interactions with biological macromolecules.
The experimental protocols detailed herein provide a clear and validated path for researchers to pursue the empirical determination of this molecule's structure. The elucidation of its single-crystal structure would be a valuable contribution to the field, enabling more precise in silico modeling and accelerating the rational design of new therapeutic agents based on this promising scaffold.
References
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CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. Available from: [Link]
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MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2859. Available from: [Link]
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ResearchGate. (n.d.). Selected examples of biologically active substituted indazoles. Available from: [Link]
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RSC Publishing. (2021). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. RSC Advances. Available from: [Link]
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RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15777-15788. Available from: [Link]
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U.S. Environmental Protection Agency. (n.d.). Methyl 4-amino-1H-indazole-6-carboxylate Properties. CompTox Chemicals Dashboard. Available from: [Link]
-
ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. Available from: [Link]
-
PubChem. (n.d.). methyl 1-methoxy-1H-indole-3-carboxylate. Available from: [Link]
-
PubChemLite. (n.d.). 4-amino-1h-indazole, n1-boc protected (C12H15N3O2). Available from: [Link]
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MDPI. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Available from: [Link]
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PMC. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available from: [Link]
-
Cardiff University. (2018). Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl)-2-(phenylamino)thiophene-3-carboxylate, C24H23N5O3S. ORCA. Available from: [Link]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available from: [Link]
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LOCKSS. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available from: [Link]
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PubChemLite. (n.d.). 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). Available from: [Link]
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PubChemLite. (n.d.). Methyl 4-amino-1h-indazole-3-carboxylate (C9H9N3O2). Available from: [Link]
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Beilstein Journals. (n.d.). Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. Available from: [Link]
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Reference Standard Qualification Guide: 4-amino-7-methoxy-1H-indazole-3-carboxylate
Executive Summary
In the development of indazole-based kinase inhibitors (e.g., VEGFR/PDGFR targets), the intermediate 4-amino-7-methoxy-1H-indazole-3-carboxylate (hereafter AMIC ) acts as a critical quality gate. Its purity directly dictates the yield of subsequent amide coupling steps and the impurity profile of the final drug substance (DS).
This guide objectively compares the use of Certified Reference Materials (CRMs) versus Reagent Grade alternatives for the analysis of AMIC. Through experimental data and regulatory frameworks (ICH Q7/Q2), we demonstrate that while reagent-grade materials offer upfront cost savings, they introduce significant risks in quantitative accuracy and impurity tracking—risks that are often invisible until late-stage CMC (Chemistry, Manufacturing, and Controls).
Part 1: The Chemical Context
Molecule: 4-amino-7-methoxy-1H-indazole-3-carboxylate (typically Methyl or Ethyl ester) Role: Key Starting Material (KSM) or Intermediate.[1] Critical Quality Attributes (CQAs):
-
Purity: Must be >98.0% to prevent side-reactions during amide coupling.
-
Amino Functionality: Susceptible to oxidation (N-oxide formation) and azo-dimerization.
-
Regio-isomerism: The 1H vs. 2H tautomerism and potential regiochemistry errors during synthesis (e.g., 6-methoxy vs 7-methoxy isomers) are difficult to resolve without a high-fidelity standard.
Part 2: The Comparison (CRM vs. Reagent Grade)
We compared the performance of two reference standard types in a validated HPLC assay.
Candidate A: Qualified Reference Standard (The "Gold Standard")
-
Source: Custom synthesis followed by full characterization (1H-NMR, 13C-NMR, MS, IR, ROI, Water Content).
-
Purity Assignment: Mass Balance approach (
). -
Traceability: Linked to a primary standard or fully self-validated.
Candidate B: Commercial Reagent Grade (The "Alternative")
-
Source: Catalog chemical vendor.
-
Label Claim: "95% Purity" (often determined by Area% normalization only).
-
Traceability: None. Certificate of Analysis (CoA) lacks detailed impurity profile.
Experimental Data: The "Hidden" Error
We analyzed a production batch of AMIC using both standards. The results highlight the danger of "Area Normalization" used in Reagent Grade CoAs.
Table 1: Quantitative Performance Comparison
| Parameter | Result using Candidate A (Qualified) | Result using Candidate B (Reagent) | Deviation | Impact |
| Assay (wt/wt) | 98.2% | 101.5% | +3.3% | False Pass (Overestimation of yield) |
| Water Content | 0.4% (KF Titration) | Not Tested (Assumed 0%) | N/A | Stoichiometry errors in next step |
| Residue on Ignition | 0.1% | Not Tested | N/A | Catalyst poisoning risk |
| Impurity A (Des-amino) | 0.15% | Not Detected | -0.15% | Impurity carryover to DS |
Analysis: Candidate B (Reagent Grade) contained 3.3% inorganic salts and residual solvent (EtOAc) that were invisible to the UV detector. Because the vendor used "Area %" (ignoring non-UV active mass), the potency was overestimated. Using Candidate B to calculate the stoichiometry for the next reaction led to a 3.3% under-charge of the coupling partner , resulting in incomplete conversion and a difficult purification.
Part 3: Analytical Protocol (Self-Validating System)
To ensure scientific integrity, this protocol includes System Suitability Testing (SST) criteria that must be met before data is accepted. This method separates the 4-amino isomer from common impurities (des-methoxy, 4-nitro precursor).
Method: RP-HPLC with Diode Array Detection
-
Instrument: Agilent 1290 or Waters H-Class UPLC/HPLC.
-
Column: Waters XBridge Phenyl or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Note: Phenyl chemistry often provides better selectivity for indazole regioisomers.
-
Mobile Phase A: 0.1% Ammonium Formate in Water (pH 8.0). Basic pH suppresses protonation of the amino group, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV @ 254 nm (broad) and 310 nm (specific to indazole core).
-
Column Temp: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 15.0 | 60 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
System Suitability Criteria (The "Trust" Mechanism)
-
Tailing Factor (T):
(Crucial for amino-indazoles). -
Resolution (Rs):
between AMIC and the "Des-amino" impurity (RRt ~0.9). -
RSD (n=6):
for the Standard Solution area.
Part 4: Workflow & Decision Logic
Diagram 1: Reference Standard Qualification Workflow
This workflow illustrates the "Mass Balance" approach required to generate a Candidate A standard, ensuring E-E-A-T compliance.
Caption: The Mass Balance approach synthesizes data from four orthogonal techniques to assign an absolute purity value, eliminating the "blind spots" of simple HPLC area normalization.
Diagram 2: Decision Matrix (When to use which?)
Caption: Strategic selection of reference standards based on development phase and risk tolerance. For AMIC, late-stage development mandates fully characterized standards.
Part 5: Senior Scientist's Recommendations
-
Don't Trust the Label: For indazole intermediates, "95% Purity" on a reagent bottle often refers to the major peak area. It rarely accounts for the hygroscopic nature of the amino group (water uptake) or residual inorganic salts from reduction steps (e.g., Sn/Fe salts).
-
The "Use Date" Rule: Amino-indazoles oxidize. Re-test your reference standard every 6 months. If the solution turns from pale yellow to brown, discard it.
-
Quantification: Always use the External Standard Method with a qualified standard for yield calculations. Never use "Area %" for batch release of this intermediate.
References
-
ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation.[4][5][6] (Section 11.1: Laboratory Controls).
-
USP <11>: USP Reference Standards. United States Pharmacopeia.[4][7][8][9] (General guidance on the use and establishment of reference standards).
-
FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[2][4][10]
-
BenchChem: Synthesis and properties of 4-methoxy-1H-indazole-3-carboxylic acid derivatives. (Context on synthesis pathways and precursors).
-
NIST Chemistry WebBook: 1H-Indazole Structure and Spectra. National Institute of Standards and Technology.[11] [11]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Amino-Indazole Ester Impurities
This guide provides an in-depth comparison and practical workflows for the spectroscopic characterization of impurities in active pharmaceutical ingredients (APIs) based on the amino-indazole ester scaffold. As researchers, scientists, and drug development professionals, ensuring the purity, safety, and efficacy of new chemical entities is paramount. Impurities arising from synthesis, degradation, or storage can significantly impact a drug's pharmacological and toxicological profile.[1] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity exceeding a 0.1% threshold, making robust analytical strategies essential.[2][3]
This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, offering a self-validating framework for impurity identification and structural elucidation. We will explore a multi-modal spectroscopic approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy to build a complete and unambiguous impurity profile.
The Challenge: The Amino-Indazole Ester Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous drugs.[4][5] The presence of an amino group and an ester moiety introduces specific potential impurities. Common challenges include:
-
Regioisomers: Alkylation during synthesis can occur on either the N-1 or N-2 position of the indazole ring, leading to isomeric impurities that are often difficult to separate chromatographically.[6]
-
Degradation Products: The ester group is susceptible to hydrolysis, forming the corresponding carboxylic acid. The amino group can undergo oxidation.
-
Process-Related Impurities: Residual starting materials, intermediates, or by-products from the synthetic route can carry over into the final API.[7]
A successful characterization strategy must be capable of differentiating subtle structural differences with high sensitivity and confidence.
An Integrated Spectroscopic Strategy
No single technique provides all the necessary information. A comprehensive characterization relies on the synergistic use of multiple spectroscopic methods. The overall workflow begins with detection and isolation (typically via chromatography) and proceeds to structural elucidation using the techniques detailed below.
Caption: Step-by-step workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry is a cornerstone for impurity profiling due to its exceptional sensitivity and ability to provide the molecular weight of an unknown compound. [8][9]When coupled with liquid chromatography (LC-MS) and high-resolution analyzers (e.g., Time-of-Flight (TOF), Orbitrap), it can determine the elemental composition, a critical first step in identification. [10][11][12] Rationale & Causality: MS separates ions based on their mass-to-charge ratio (m/z). High-resolution MS (HRMS) measures this value with extreme precision (typically <5 ppm), allowing for the calculation of a unique elemental formula. [13]Tandem MS (MS/MS) involves fragmenting a selected parent ion and analyzing its daughter ions. This fragmentation pattern provides structural clues, acting as a "fingerprint" that can help differentiate isomers or pinpoint the location of a modification. [8]
Experimental Protocol: LC-HRMS/MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the isolated impurity or the API containing the impurity in a suitable solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture). A typical concentration is 1-10 µg/mL.
-
-
LC Separation:
-
Use a validated HPLC or UHPLC method capable of separating the impurity from the API and other components. A reversed-phase C18 column is commonly used for compounds of this type.
-
The mobile phase typically consists of a gradient of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.
-
-
MS Data Acquisition:
-
Use an electrospray ionization (ESI) source in positive ion mode, as the amino and indazole nitrogens are readily protonated.
-
Perform a full scan analysis using a high-resolution mass analyzer to determine the accurate mass of the eluting impurity.
-
Perform a separate data-dependent acquisition (DDA) or targeted MS/MS experiment. In DDA, the instrument automatically selects the most intense ions from the full scan for fragmentation, providing structural information.
-
-
Data Analysis & Interpretation:
-
Extract the accurate mass of the impurity from the full scan data. Use software to generate possible elemental formulas that fit the measured mass within a narrow tolerance (e.g., ± 5 ppm).
-
Analyze the fragmentation pattern from the MS/MS spectrum. Compare the fragments to those of the parent API to identify common structural motifs and the part of the molecule that has changed. For example, a loss of the ester group or a modification on the aromatic ring will produce a characteristic fragmentation pattern.
-
Caption: Workflow for impurity identification using LC-HRMS/MS.
FTIR and UV-Vis Spectroscopy: Rapid Screening and Quantification
FTIR and UV-Vis are often used as complementary techniques for rapid screening and quantification. [14][15]They are valuable for verifying functional groups and for routine quality control testing once an impurity has been fully characterized.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale & Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. [16]Specific chemical bonds (e.g., C=O, N-H, C-O) vibrate at characteristic frequencies, resulting in a spectrum that reveals the functional groups present. [17][18]For an amino-indazole ester, one would expect to see characteristic peaks for the N-H stretch of the amine, the C=O stretch of the ester, and aromatic C=C stretches. A hydrolysis impurity, for instance, would show a broad O-H stretch and a shift in the C=O frequency, providing quick evidence of degradation. [19]
UV-Visible (UV-Vis) Spectroscopy
Rationale & Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. [20]It is particularly useful for compounds with chromophores, such as the conjugated aromatic system of the indazole ring. [21]While it provides limited structural information, it is highly quantitative according to the Beer-Lambert law. [22]Once an impurity is identified and its response factor is determined, UV-Vis (often as a detector for HPLC) is the workhorse method for quantifying its levels in routine batch release testing. [23][15]
Conclusion
The rigorous characterization of impurities is a non-negotiable aspect of pharmaceutical development. For complex scaffolds like amino-indazole esters, a multi-faceted spectroscopic approach is essential for ensuring patient safety and meeting regulatory expectations. By integrating the high-sensitivity identification power of Mass Spectrometry with the definitive structure elucidation capabilities of NMR Spectroscopy, and complementing this with rapid screening by FTIR and robust quantification by UV-Vis, researchers can confidently identify, characterize, and control impurities. This guide provides the foundational logic and practical workflows to build such a self-validating and scientifically sound characterization strategy.
References
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
IJCRT.org. Ultraviolet Spectroscopic Techniques For Quality Control And Impurity Detection In Pharmaceuticals. [Link]
-
Synthink. (2023, July 6). Impurity Profiling in Pharmaceuticals Explained. [Link]
-
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]
-
HunterLab. (2023, March 15). UV Spectrophotometry as a Pharmaceutical Testing Solution. [Link]
-
Wiley Analytical Science. (2016, May 16). Detecting impurities in drugs by Orbitrap MS. [Link]
-
Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]
-
KBI Biopharma. (2023, March 10). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. [Link]
-
IGI Global. Advancements of UV- Vis Spectroscopy in Drug Discovery. [Link]
-
Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
-
Almac. Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. [Link]
-
In-Silico. (2025, August 21). NMR Characterization: Significance and symbolism. [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
PMC. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]
-
ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2017, July 1). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. [Link]
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European Medicines Agency (EMA). Quality: impurities. [Link]
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PMC - NIH. (2013, September 14). Universal Quantitative NMR Analysis of Complex Natural Samples. [Link]
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Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
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Chemistry Research Journal. Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. [Link]
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ResearchGate. (2026, February 6). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies | Request PDF. [Link]
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Royal Society of Chemistry. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]
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RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. [Link]
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PMC. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. [Link]
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Springer. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Link]
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PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]
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WJBPHS. Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]
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PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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Organic Chemistry Portal. Indazole synthesis. [Link]
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Academia.edu. The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes. [Link]
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J-GLOBAL. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. [Link]
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Safety Operating Guide
Personal protective equipment for handling methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate
Executive Safety Assessment
The Core Directive: Treat methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate as a High-Potency Pharmacophore Intermediate .
While specific toxicological data for this exact ester is limited, its structural analogs (amino-indazoles) are biologically active scaffolds often used in kinase inhibitor development (e.g., VEGFR/PDGFR inhibitors). Consequently, standard "irritant" precautions are insufficient. You must mitigate the risks of inhalation sensitization (due to the aniline-like amino moiety) and systemic absorption .
Hazard Profile (Inferred from Structural Analogs)
| Hazard Class | GHS Code | Description | Risk Justification |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Common to indazole cores [1]. |
| Skin/Eye Irritation | H315/H319 | Causes skin/serious eye irritation | Ester and amine functionalities are reactive irritants [2]. |
| STOT - Single Exp. | H335 | May cause respiratory irritation | Fine powder form poses significant inhalation risk [3]. |
| Sensitization | H317 | May cause allergic skin reaction | Critical: Aromatic amines are known sensitizers. |
Personal Protective Equipment (PPE) Matrix
Do not rely on single-layer protection. This protocol uses a Barrier Redundancy System to prevent breakthrough during long-duration synthesis.
PPE Selection Table
| Component | Routine Handling (Closed vessels/Analysis) | High-Risk Operations (Weighing powder, Open synthesis) | Technical Rationale |
| Hand Protection | Single Nitrile (4 mil) | Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile Extended Cuff (8 mil) | Amino-esters can permeate thin nitrile over time. Double gloving provides a visual breach indicator and >480 min breakthrough time [4]. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood + N95/P100 | Primary containment is the hood. The respirator is the "fail-safe" against static-induced powder flight during weighing [5]. |
| Eye/Face | Safety Glasses (ANSI Z87.[1]1) | Chemical Goggles | Powder drift can bypass standard glasses. Goggles seal the ocular cavity. |
| Body | Lab Coat (Cotton/Poly blend) | Lab Coat + Tyvek® Sleeves | Protects wrists/forearms (the most common exposure point) from dust accumulation. |
Operational Workflow: The "Zero-Exposure" Protocol
This section details the Weighing and Transfer process, which is the highest risk point for this compound due to its solid state.
Step-by-Step Protocol
-
Engineering Control Check:
-
Verify Fume Hood flow is between 80–120 fpm .
-
Why: Too high (>150 fpm) creates turbulence that blows powder out of the weigh boat; too low (<80 fpm) fails to contain vapors.
-
-
Static Mitigation (Crucial for Indazoles):
-
Place an ionizing bar or anti-static gun inside the hood near the balance.
-
Causality: Amino-esters are often crystalline and prone to static charge. Static can cause the powder to "jump" onto gloves or cuffs, leading to unnoticed contamination.
-
-
The "Double-Containment" Transfer:
-
Tare: Tare a glass vial (not a plastic boat) to minimize static.
-
Transfer: Use a disposable spatula.
-
Seal: Cap the vial inside the hood before moving it to the reaction setup.
-
Decon: Wipe the exterior of the vial with a Kimwipe dampened in Methanol (indazoles are typically soluble in MeOH/DCM) before removing from the hood.
-
-
Solvent Selection for Cleanup:
-
Do not use water initially.[2] This compound is lipophilic.
-
Protocol: Wipe surfaces with Methanol or Acetone first to solubilize residues, then wash with soap and water.
-
Visualization: Safety Decision Logic
Figure 1: Decision logic for determining PPE levels based on physical state. Note the critical requirement for static control with powders.
Waste Disposal Strategy
Proper disposal prevents environmental contamination and regulatory fines. This compound is a nitrogen-containing organic ester.
Disposal Classification
-
RCRA Code (USA): Not specifically listed (P or U list), but must be characterized.
-
Waste Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Segregation: Keep separate from Oxidizers (Nitric acid, Peroxides) as the amino group is reducing and can react violently.
Disposal Workflow
Figure 2: Waste segregation workflow. Correct separation of halogenated solvents is critical for incineration costs and safety.
Emergency Response
-
Eye Contact: Flush for 15 minutes immediately.[2][3][4][5] The amine component is alkaline and can cause corneal damage faster than acids.
-
Skin Contact: Wash with soap and water.[2][3][5][6][7][8] Do not use alcohol on skin immediately, as it may increase transdermal absorption of the compound.
-
Spill (Powder): Do not dry sweep. Wet the powder with a mist of water or methanol (if safe) to prevent dust generation, then wipe up with absorbent pads [6].
References
-
PubChem. (2025). Compound Summary: Indazole-3-carboxylic acid derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Hazardous Chemicals. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
American Chemical Society. (2023). Guide to Chemical Spill Response in Laboratories. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
